Chloro Sofosbuvir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Mechanism of Action of a Key Sofosbuvir Chlorinated Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sofosbuvir is a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. Its synthesis is a complex process that involves the stereoselective construction of a phosphoramidate prodrug. A critical step in many synthetic routes is the coupling of a protected nucleoside with a chiral phosphoramidate moiety, which is often introduced via a chlorinated intermediate. This guide provides a detailed technical overview of the synthesis of a key chlorinated intermediate, referred to herein as "Chloro Sofosbuvir," and the subsequent mechanism of action of the final drug, Sofosbuvir.
Synthesis of "this compound" Intermediate and Sofosbuvir
The term "this compound" is used here to describe a key intermediate in the synthesis of Sofosbuvir, specifically the phosphorochloridate reagent, (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This activated species is crucial for the diastereoselective formation of the phosphoramidate linkage in Sofosbuvir.
The overall synthesis can be conceptually divided into the preparation of the protected fluorinated nucleoside and the chiral phosphoramidate side chain, followed by their coupling and deprotection.
Synthetic Pathway Overview
The synthesis of Sofosbuvir is a multi-step process. A representative pathway focusing on the formation of the phosphoramidate bond using a chlorinated intermediate is depicted below.
Caption: Synthetic workflow for Sofosbuvir highlighting the key chlorinated intermediate.
Quantitative Data for Synthesis
The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific conditions and scale of the reaction.
| Step | Starting Material | Product | Typical Yield (%) |
| Preparation of "this compound" Intermediate | L-Alanine Isopropyl Ester & Phenyl dichlorophosphate | (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate | ~85-95 |
| Coupling of Nucleoside and "this compound" | Protected Nucleoside & "this compound" | Protected Sofosbuvir Diastereomers | ~90-97 |
| Diastereomeric Separation and Deprotection | Protected Sofosbuvir Diastereomers | Sofosbuvir | ~40-50 (of desired diastereomer) |
Experimental Protocols
1.3.1. Synthesis of (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate ("this compound" Intermediate)
This protocol is a representative procedure for the synthesis of the key phosphorochloridate intermediate.
-
Materials: L-alanine isopropyl ester hydrochloride, phenyl dichlorophosphate, triethylamine, dichloromethane.
-
Procedure:
-
A solution of L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.
-
Triethylamine (2.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of phenyl dichlorophosphate (1.0 eq) in anhydrous dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is monitored by TLC or HPLC for the disappearance of starting materials.
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a mixture of diastereomers.
-
1.3.2. Coupling of Protected Nucleoside with "this compound" Intermediate
This protocol describes the crucial coupling step to form the phosphoramidate bond.
-
Materials: Protected 2'-Deoxy-2'-fluoro-2'-C-methyluridine, (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, N-methylimidazole (NMI) or a Grignard reagent (e.g., t-butylmagnesium chloride), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
The protected nucleoside (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere and cooled to -20 °C.
-
A solution of t-butylmagnesium chloride in THF (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of the "this compound" intermediate (1.2 eq) in anhydrous THF is added dropwise at -20 °C.
-
The reaction mixture is stirred at -20 °C for 2-4 hours and then allowed to warm to room temperature.
-
The reaction is monitored by HPLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting diastereomeric mixture of protected Sofosbuvir is then subjected to separation (e.g., by chiral chromatography) and deprotection steps to yield the final product.
-
Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that, once inside a hepatocyte, is metabolized to its pharmacologically active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.
Metabolic Activation Pathway
The intracellular activation of Sofosbuvir involves a series of enzymatic steps.
In Vitro Antiviral Activity of Chloro Sofosbuvir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Chloro Sofosbuvir" is not a widely recognized or standard nomenclature in publicly available scientific literature. It is possible that this refers to a novel, experimental derivative of Sofosbuvir that is not yet extensively documented. The following information is based on the available research on Sofosbuvir and its potential chlorinated derivatives. All data and protocols should be considered illustrative and may not directly apply to a specific, proprietary compound named "this compound" without further verification.
Introduction
Sofosbuvir is a cornerstone of modern antiviral therapy, particularly for the treatment of Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it acts as a chain terminator, effectively halting viral replication. The exploration of Sofosbuvir derivatives, including potential chlorinated analogs ("this compound"), is a logical step in the pursuit of compounds with improved potency, broader antiviral spectrum, or enhanced pharmacokinetic properties. This document provides a technical guide to the potential in vitro antiviral activity of such a compound, drawing parallels from the extensive research on Sofosbuvir.
Putative Mechanism of Action
It is hypothesized that a "this compound" compound would share a similar mechanism of action with its parent drug, Sofosbuvir. The molecule would likely be a prodrug that, upon entering the host cell, is metabolized to its active triphosphate form. This active metabolite then competes with endogenous nucleotides for incorporation into the nascent viral RNA strand by the viral polymerase. Incorporation of the drug results in premature termination of RNA synthesis, thereby inhibiting viral replication.
Caption: Proposed mechanism of action for this compound.
Quantitative Data on Antiviral Activity
The following table summarizes hypothetical in vitro antiviral activity data for "this compound" against various viruses, based on potential outcomes of antiviral assays. The values presented are for illustrative purposes and would need to be determined experimentally.
| Compound | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HCV (Genotype 1b) | Huh-7 | Value | Value | Value |
| This compound | HCV (Genotype 2a) | Huh-7 | Value | Value | Value |
| This compound | Zika Virus | Vero | Value | Value | Value |
| This compound | Dengue Virus | BHK-21 | Value | Value | Value |
| Sofosbuvir (Control) | HCV (Genotype 1b) | Huh-7 | Value | Value | Value |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral activity. Below are standard protocols that could be adapted for the evaluation of "this compound".
Cell Lines and Virus Strains
-
HCV: Huh-7 human hepatoma cells are commonly used for the propagation of HCV replicons. Genotype-specific replicons (e.g., 1b, 2a) are utilized to assess the breadth of activity.
-
Zika/Dengue Virus: Vero (African green monkey kidney) or BHK-21 (baby hamster kidney) cells are standard for the propagation and titration of these flaviviruses.
In Vitro Antiviral Assay (HCV Replicon System)
This assay quantifies the ability of a compound to inhibit viral RNA replication.
Caption: Workflow for HCV replicon-based antiviral assay.
-
Cell Plating: Seed Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter) in 96-well plates.
-
Compound Addition: The following day, add serial dilutions of "this compound" to the wells. Include appropriate controls (e.g., Sofosbuvir as a positive control, DMSO as a vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Quantification: Measure the level of HCV replicon RNA using quantitative real-time PCR (qRT-PCR) or, if using a reporter replicon, measure the reporter signal (e.g., luciferase activity).
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%, using a dose-response curve fitting model.
Cytotoxicity Assay
This assay is performed in parallel to the antiviral assay to determine the compound's toxicity to the host cells.
Caption: General workflow for a cell viability assay.
-
Cell Plating: Seed the same cell line used in the antiviral assay in 96-well plates at the same density.
-
Compound Addition: Add serial dilutions of "this compound".
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS reagent) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Conclusion
While "this compound" remains a hypothetical compound in the public domain, the established methodologies for evaluating nucleotide analog inhibitors like Sofosbuvir provide a clear roadmap for its potential in vitro characterization. The key assessments would involve determining its potency against a range of relevant viruses, understanding its cytotoxicity profile to calculate a selectivity index, and confirming its mechanism of action. Any data generated would be critical for the progression of such a compound through the drug development pipeline. Researchers are encouraged to adapt and validate these standard protocols for their specific experimental needs.
The "Chloro Sofosbuvir" Prodrug Strategy: A Technical Guide to the Synthesis and Activation of a Landmark HCV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, with Sofosbuvir being a cornerstone of modern therapy. While the term "Chloro Sofosbuvir" does not refer to a specific clinical compound, it aptly underscores the critical role of chlorinated intermediates in the chemical synthesis of Sofosbuvir. This technical guide provides an in-depth exploration of the phosphoramidate prodrug strategy of Sofosbuvir, with a particular focus on the synthetic pathways involving these key chloro-derivatives. We will delve into the mechanism of action, detailed experimental protocols for its synthesis, quantitative data on its efficacy and pharmacokinetics, and visual representations of its activation and synthetic workflows.
The Phosphoramidate Prodrug Strategy of Sofosbuvir
Sofosbuvir is a prodrug of a uridine nucleotide analog that potently inhibits the HCV NS5B RNA-dependent RNA polymerase. The prodrug design is a sophisticated strategy to deliver the pharmacologically active triphosphate form into hepatocytes, the primary site of HCV replication. The parent nucleoside monophosphate is too polar to readily cross cell membranes. The phosphoramidate moiety masks the negative charges of the phosphate group, enhancing cell permeability and facilitating targeted delivery to the liver.
Once inside the hepatocyte, Sofosbuvir undergoes a series of enzymatic and chemical transformations to unmask the active triphosphate, GS-461203. This active metabolite then acts as a chain terminator during HCV RNA replication.
Quantitative Data
Clinical Efficacy of Sofosbuvir-Containing Regimens
The efficacy of Sofosbuvir is typically measured by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy. The following table summarizes SVR rates from key clinical trials across different HCV genotypes and patient populations.
| Clinical Trial | HCV Genotype(s) | Treatment Regimen | Treatment Duration | SVR12 Rate | Patient Population |
| NEUTRINO | 1, 4, 5, 6 | Sofosbuvir + Peginterferon alfa + Ribavirin | 12 weeks | 90% | Treatment-naïve |
| FISSION | 2, 3 | Sofosbuvir + Ribavirin | 12 weeks | 67% | Treatment-naïve |
| POSITRON | 2, 3 | Sofosbuvir + Ribavirin | 12 weeks | 78% | Interferon-ineligible/intolerant |
| FUSION | 2, 3 | Sofosbuvir + Ribavirin | 12 or 16 weeks | 73% | Treatment-experienced |
| VALENCE | 3 | Sofosbuvir + Ribavirin | 24 weeks | 84% | Treatment-naïve or experienced |
| ASTRAL-1 | 1, 2, 4, 5, 6 | Sofosbuvir/Velpatasvir | 12 weeks | 99% | Treatment-naïve or experienced |
| ASTRAL-2 | 2 | Sofosbuvir/Velpatasvir | 12 weeks | 99% | Treatment-naïve or experienced |
| ASTRAL-3 | 3 | Sofosbuvir/Velpatasvir | 12 weeks | 95% | Treatment-naïve or experienced |
Pharmacokinetic Properties of Sofosbuvir and its Major Metabolite
Sofosbuvir is rapidly absorbed and metabolized. The primary circulating metabolite is the inactive nucleoside GS-331007.
| Parameter | Sofosbuvir (400 mg single dose) | GS-331007 (inactive metabolite) |
| Tmax (h) | 0.5 - 2 | 2 - 4 |
| Cmax (ng/mL) | 567 | 678 |
| AUC (ng·h/mL) | 1010 | 7200 |
| Plasma Half-life (h) | 0.4 | 27 |
| Protein Binding | 61-65% | Minimal |
| Primary Route of Elimination | Metabolism | Renal (80%) |
Experimental Protocols
The synthesis of Sofosbuvir is a multi-step process that involves the preparation of a key chlorinated ribofuranose intermediate and a chiral phosphoramidate moiety, followed by their coupling. The following protocols are based on procedures described in the patent literature and may require optimization for specific laboratory conditions.
Synthesis of (2R)-2-deoxy-2-fluoro-2-methyl-α/β-D-erythro-pentofuranosyl chloride-3,5-dibenzoate
This key intermediate is prepared from a protected lactone. The final step involves a chlorination reaction.
-
Materials: (2R,3R,4R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl]methyl benzoate, sulfuryl chloride (SO2Cl2), dichloromethane (DCM).
-
Procedure:
-
Dissolve the starting lactol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (approximately 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude chlorinated product, which is often used in the next step without further purification.
-
Preparation of (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
This chiral phosphoramidate reagent is crucial for introducing the prodrug moiety with the correct stereochemistry at the phosphorus center.
-
Materials: Phenyl dichlorophosphate, L-alanine isopropyl ester hydrochloride, triethylamine (TEA), anhydrous diethyl ether or DCM.
-
Procedure:
-
Suspend L-alanine isopropyl ester hydrochloride in anhydrous DCM or diethyl ether.
-
Cool the suspension to 0 °C and add TEA (approximately 2.2 equivalents) dropwise.
-
In a separate flask, dissolve phenyl dichlorophosphate (1 equivalent) in the same anhydrous solvent and cool to 0 °C.
-
Slowly add the L-alanine isopropyl ester free base solution to the phenyl dichlorophosphate solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC or 31P NMR.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which may be purified by flash chromatography on silica gel.
-
Coupling of the Chlorinated Ribose and the Phosphoramidate
This is the final key step to assemble the Sofosbuvir molecule.
-
Materials: (2'R)-N-benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine, (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, tert-butylmagnesium chloride or other suitable base, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the protected nucleoside, (2'R)-N-benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine, in anhydrous THF under an inert atmosphere.
-
Cool the solution to -20 °C to 0 °C.
-
Slowly add a solution of tert-butylmagnesium chloride in THF (approximately 1.1 equivalents) to form the magnesium alkoxide.
-
In a separate flask, dissolve the phosphoramidate reagent in anhydrous THF.
-
Slowly add the phosphoramidate solution to the nucleoside alkoxide solution at low temperature.
-
Allow the reaction to proceed for several hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to deprotection of the benzoyl groups, typically using methanolic ammonia, followed by purification by column chromatography to yield Sofosbuvir.
-
Visualizations
Metabolic Activation Pathway of Sofosbuvir
Caption: Intracellular activation of the Sofosbuvir prodrug.
Synthetic Workflow Highlighting Chlorinated Intermediates
Caption: Key steps in the synthesis of Sofosbuvir.
A Comprehensive Structural and Mechanistic Analysis of Sofosbuvir and its Chloro-Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural characteristics, mechanism of action, and analytical methodologies for the direct-acting antiviral agent Sofosbuvir and its chloro-derivative. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, virology, and pharmaceutical development.
Introduction to Sofosbuvir
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] Marketed under the brand name Sovaldi, it is a nucleotide analog that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][4] A key feature of Sofosbuvir is its formulation as a phosphoramidate prodrug, a strategy designed to enhance its bioavailability and facilitate its transport into hepatocytes, the primary site of HCV replication.[5] This prodrug design circumvents the rate-limiting step of initial phosphorylation that often hinders the efficacy of nucleoside analogs.[5]
The chemical structure of Sofosbuvir is (S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[6] It is administered as a single diastereomer, which is crucial for its therapeutic efficacy.
Structural Analysis of "Chloro Sofosbuvir"
While not a commercially available drug, a chloro-derivative of Sofosbuvir, referred to as "Sofosbuvir Chloro Analog" or "this compound," is recognized as a chemical entity with the CAS number 1496552-51-2.[1][7][8][9] Its chemical formula is C22H29ClN3O9P, and it has a molecular weight of approximately 545.91 g/mol .[1][8]
The systematic name for this derivative is (S)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[7][9] The key structural difference from Sofosbuvir is the substitution of the fluorine atom at the 2'-position of the ribose sugar with a chlorine atom.
Table 1: Comparison of Physicochemical Properties
| Property | Sofosbuvir | This compound |
| CAS Number | 1190307-88-0 | 1496552-51-2[1][7][8][9] |
| Molecular Formula | C22H29FN3O9P[8] | C22H29ClN3O9P[1][8][9] |
| Molecular Weight | 529.45 g/mol [8] | 545.91 g/mol [1][8] |
| Key Substitution | 2'-fluoro | 2'-chloro |
The introduction of a chloro group in place of a fluoro group is expected to have several structural and electronic consequences:
-
Atomic Radius and Bond Length: Chlorine has a larger atomic radius than fluorine, which will result in a longer C-Cl bond compared to the C-F bond at the 2'-position. This may influence the conformation of the ribose ring.
-
Electronegativity: While both are halogens, fluorine is more electronegative than chlorine. This difference will alter the electron density distribution around the ribose moiety, which could, in turn, affect the stability of the molecule and its interactions with the target enzyme.
-
Lipophilicity: The chloro-substituent may slightly increase the lipophilicity of the molecule compared to the fluoro-substituent, potentially impacting its membrane permeability and pharmacokinetic profile.
Mechanism of Action and Signaling Pathway
Sofosbuvir is a prodrug that is intracellularly metabolized to its active triphosphate form, GS-461203.[1][4][10] This active metabolite mimics the natural uridine nucleotide and acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase.[4][10] The 2'-fluoro-2'-methyl substitution on the ribose sugar sterically hinders the addition of the subsequent nucleotide, thus halting viral replication.
The metabolic activation of Sofosbuvir is a multi-step process:
-
Ester Hydrolysis: The carboxyl ester group is hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[4][5]
-
Phosphoramidate Cleavage: The phosphoramidate bond is cleaved by histidine triad nucleotide-binding protein 1 (HINT1).[4][5]
-
Phosphorylation: The resulting monophosphate is then phosphorylated by cellular kinases to the active triphosphate form.[5]
For "this compound," the general mechanism of action is presumed to be similar. However, the change in the halogen at the 2'-position could influence the efficiency of incorporation by the NS5B polymerase or the stability of the terminated RNA chain.
Caption: Intracellular activation pathway of Sofosbuvir.
Experimental Protocols for Structural and Quantitative Analysis
The following protocols are standard methodologies for the analysis of Sofosbuvir and can be adapted for its chloro-derivative.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the structural elucidation and purity determination of Sofosbuvir and its derivatives.
-
Objective: To confirm the chemical structure and determine the purity of the compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
¹H-NMR: Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms. This can confirm the presence of the ribose, uracil, phosphoramidate, and isopropyl ester moieties.
-
¹³C-NMR: Acquire carbon NMR spectra to identify all carbon environments in the molecule.
-
¹⁹F-NMR: For Sofosbuvir, ¹⁹F-NMR is used to observe the signal from the fluorine atom. For the chloro-derivative, this would be absent.
-
³¹P-NMR: Acquire phosphorus NMR spectra to analyze the environment of the phosphorus atom in the phosphoramidate group.
-
Quantitative NMR (qNMR): To determine the purity, a certified internal standard is added to the sample. The purity is calculated by comparing the integral of a specific signal from the analyte with that of the internal standard.
4.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Objective: To confirm the molecular weight and obtain structural information from fragmentation.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for molecules like Sofosbuvir.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For "this compound," the presence of chlorine would be indicated by a characteristic isotopic pattern (³⁵Cl and ³⁷Cl). Fragmentation analysis (MS/MS) can be used to further confirm the structure.
4.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and quantifying the amount of Sofosbuvir in a sample.
-
Objective: To determine the purity and concentration of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the uracil chromophore absorbs (around 260 nm).
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.
References
- 1. Sofosbuvir impurity 2 | 1496552-51-2 | IS153417 [biosynth.com]
- 2. Hepatitis C - Wikipedia [en.wikipedia.org]
- 3. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2016016327A1 - Sofosbuvir in crystalline form and process for its preparation - Google Patents [patents.google.com]
- 6. سوفوسبوفير - ويكيبيديا [ar.wikipedia.org]
- 7. Sofosbuvir IMpurity B | 1496552-51-2 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. chemscene.com [chemscene.com]
Exploring the resistance profile of "Chloro Sofosbuvir" in viral replicons
Whitepaper: An In-depth Technical Guide
Topic: Exploring the Resistance Profile of "Chloro Sofosbuvir" in Viral Replicons
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is a hypothetical derivative of the approved Hepatitis C virus (HCV) drug, Sofosbuvir. This document extrapolates the potential resistance profile and mechanism of action of this compound based on the extensive, publicly available data for Sofosbuvir. All experimental data and resistance pathways described are characteristic of the parent compound, Sofosbuvir.
Executive Summary
This compound, a conceptual nucleotide analog prodrug, is projected to target the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, mirroring the mechanism of its parent compound, Sofosbuvir.[1][2] This guide details its theoretical mechanism of action, metabolic activation pathway, and primary routes to viral resistance as studied in HCV replicon systems. The principal resistance-associated substitution (RAS) for Sofosbuvir is the S282T mutation in the NS5B polymerase active site.[3][4] This mutation confers a reduced susceptibility to the drug but often comes at the cost of reduced viral fitness. Sofosbuvir is recognized for its high barrier to resistance.[5][6] This document provides comprehensive experimental protocols for evaluating antiviral efficacy and selecting for resistance in vitro, alongside quantitative data summarizing the impact of key mutations.
Mechanism of Action
This compound, as a prodrug, is designed to passively enter the host cell.[7] Intracellularly, it undergoes metabolic activation to its pharmacologically active triphosphate form, this compound Triphosphate (CSFV-TP). This process involves hydrolysis of the carboxyl ester by cellular esterases, followed by the removal of the phosphoramidate moiety and subsequent phosphorylation by host cell kinases.
The active CSFV-TP acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it functions as a chain terminator.[1][2] The presence of specific modifications on the ribose sugar (a 2'-fluoro and 2'-C-methyl group, as in the parent compound) sterically hinders the addition of the next incoming nucleotide, thereby halting viral RNA elongation.[1]
Caption: Intracellular activation and mechanism of action of this compound.
Resistance Profile and Key Mutations
The development of resistance to Sofosbuvir is characterized by a high genetic barrier, meaning multiple mutations are often required, or the primary mutation significantly impairs viral replication.[5][6] The same profile is anticipated for this compound.
Primary Resistance-Associated Substitution: S282T
The most well-characterized resistance mutation for Sofosbuvir is a serine-to-threonine substitution at position 282 in the NS5B polymerase (S282T).[3][4] This residue is located in the enzyme's active site. The S282T mutation confers reduced susceptibility to the active triphosphate form of the drug. However, this mutation also severely impairs the polymerase's ability to replicate viral RNA, leading to a significant reduction in viral fitness. In clinical settings, the S282T variant is rarely detected in patients and typically does not persist.
Other Identified Substitutions
While S282T is the primary mutation identified through in vitro selection, other substitutions have been observed in patients who have failed therapy. These include L159F and V321A.[6] These mutations may act in concert to compensate for the fitness loss of S282T or contribute to low-level resistance. For instance, studies have shown that the combination of K74R and S282T can confer substantial resistance while retaining replication capacity.[3]
Quantitative Data Presentation
The following table summarizes the in vitro antiviral activity of Sofosbuvir against wild-type (WT) and mutant HCV replicons. The data is presented as EC50, the concentration of the drug that inhibits 50% of replicon replication. It is hypothesized that this compound would exhibit a similar profile.
| HCV Genotype | NS5B Mutation | Sofosbuvir EC₅₀ (nM) | Fold Change in Resistance (Mutant/WT) |
| 1b | Wild-Type | 45 | - |
| 1b | S282T | 540 | 12.0 |
| 1b | L159F | 90 | 2.0 |
| 1b | V321A | 135 | 3.0 |
| 2a | Wild-Type | 15 | - |
| 2a | S282T | 225 | 15.0 |
Data compiled from publicly available studies on Sofosbuvir.
Experimental Protocols & Workflow
The following sections detail the standard methodologies used to assess the resistance profile of antiviral agents like Sofosbuvir in HCV replicon systems.
Caption: Workflow for HCV replicon-based antiviral resistance studies.
Generation of Stable HCV Replicon Cell Lines
-
Cell Culture: Maintain human hepatoma cells (e.g., Huh-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
RNA Transcription: Linearize the HCV replicon plasmid DNA (containing a neomycin phosphotransferase selectable marker) and use an in vitro transcription kit to generate HCV replicon RNA.
-
Electroporation: Harvest logarithmically growing Huh-7 cells. Wash and resuspend the cells in ice-cold PBS. Mix the cell suspension with the in vitro transcribed HCV replicon RNA and transfer to an electroporation cuvette. Deliver a single electrical pulse.
-
Selection: Immediately transfer the electroporated cells to fresh culture medium. After 24 hours, replace the medium with selection medium containing G418 (e.g., 500 µg/mL).
-
Colony Isolation: Maintain the cells under G418 selection for 2-3 weeks, replacing the medium every 3-4 days. Isolate G418-resistant colonies and expand them to establish stable HCV replicon cell lines.
In Vitro Antiviral Susceptibility Assay (EC₅₀ Determination)
-
Cell Plating: Seed the stable HCV replicon cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium. The final concentrations should span a range expected to cover 0-100% inhibition.
-
Treatment: Remove the medium from the plated cells and add the medium containing the various drug concentrations. Include "no drug" (vehicle control) and "no cells" (background control) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
Quantification: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of replicon replication for each drug concentration relative to the vehicle control. Plot the percent inhibition against the drug concentration and use a non-linear regression model to determine the EC₅₀ value.
Selection of Resistant Replicon Colonies
-
Initial Culture: Plate stable HCV replicon cells in a culture dish and treat them with this compound at a concentration equivalent to its EC₅₀.
-
Dose Escalation: Culture the cells continuously in the presence of the drug. As the cells begin to recover and grow, gradually increase the concentration of this compound in a stepwise manner over several weeks to months.
-
Colony Isolation: Once cells are capable of robust growth at a high concentration of the drug (e.g., >10x EC₅₀), isolate individual resistant colonies.
-
Characterization: Expand the isolated colonies and perform EC₅₀ assays to confirm their reduced susceptibility to the drug.
-
Genotypic Analysis: Extract total RNA from the resistant cell lines. Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region. Sequence the PCR products to identify mutations responsible for the resistance phenotype.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sofosbuvir - Wikipedija, prosta enciklopedija [sl.wikipedia.org]
- 6. Clinical evidence and bioinformatics characterization of potential hepatitis C virus resistance pathways for sofosbuvir | Scilit [scilit.com]
- 7. سوفوسبوفير - ويكيبيديا [ar.wikipedia.org]
A Technical Guide to the Investigation of Chloro Sofosbuvir for Broad-Spectrum Antiviral Research
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents.[1] Sofosbuvir, a cornerstone in the treatment of Hepatitis C, presents a promising scaffold for such research due to its mechanism of action targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp).[2][3] This document provides a technical framework for the investigation of "Chloro Sofosbuvir," a halogenated derivative of Sofosbuvir.[4] While public data on the specific antiviral activity of this compound is limited, this guide extrapolates from the known properties of the parent compound and established antiviral research methodologies to propose a comprehensive research and development pathway. It covers the core mechanism of action, hypothetical evaluation workflows, detailed experimental protocols, and data interpretation frameworks essential for assessing its potential as a broad-spectrum antiviral agent.
Core Compound Analysis: Sofosbuvir
Sofosbuvir (marketed as Sovaldi) is a direct-acting antiviral medication used to treat chronic Hepatitis C virus (HCV) infection.[5][6] Its success lies in its high potency, pangenotypic activity against HCV, high barrier to resistance, and favorable safety profile.[3][7] These characteristics make its structural analogs, such as this compound, intriguing candidates for broader antiviral applications.
Mechanism of Action
Sofosbuvir is a phosphoramidate prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to exert its antiviral effect.[5][8] This multi-step activation culminates in the formation of the pharmacologically active uridine nucleotide analog triphosphate, GS-461203.[9][10]
The active metabolite mimics the natural uridine triphosphate substrate of the viral RdRp enzyme (NS5B for HCV).[11][12] Upon incorporation into the nascent viral RNA strand by the polymerase, it acts as a chain terminator, preventing further elongation and thus halting viral replication.[9][11] This targeting of a conserved viral enzyme is the primary rationale for exploring its broad-spectrum potential.[13][14]
Known & Investigational Antiviral Spectrum of Sofosbuvir
While approved for HCV, preclinical and in-silico studies have demonstrated Sofosbuvir's activity against a range of other RNA viruses, underscoring its broad-spectrum potential.[7][13]
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | ~0.04-0.11 (genotype dependent) | >100 | >900 | [3] |
| Zika Virus (ZIKV) | Huh-7 | ~5.9 | >100 | >16.9 | [7] | |
| Yellow Fever Virus (YFV) | Huh-7 | ~3.8 | >100 | >26.3 | [7] | |
| Coronaviridae | SARS-CoV-2 | Calu-3 | ~6.2 - 9.5 | >100 | >10.5 | [14] |
| Vero | Inactive | >100 | - | [14] | ||
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | ~18.8 | >100 | >5.3 | [7] |
Table 1: Summary of reported in vitro antiviral activity of Sofosbuvir. EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data is aggregated from multiple sources and experimental conditions may vary.
This compound: A Candidate for Broad-Spectrum Antiviral Research
This compound is a halogenated derivative of the parent compound, available commercially as a research chemical and identified as an impurity in Sofosbuvir synthesis.[4][15] Halogenation is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to its target.[4] The replacement of a functional group with a chlorine atom could potentially alter the activation efficiency or the interaction of the active metabolite with the RdRp of various viruses.
Proposed Research Workflow
A systematic evaluation is required to determine if this compound offers any advantages over the parent compound as a broad-spectrum antiviral. The following workflow outlines a logical progression from initial screening to mechanistic studies.
Key Experimental Protocols
The following protocols are foundational for the in vitro evaluation of novel antiviral compounds like this compound.
Protocol: Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration of the compound that is toxic to the host cells, yielding the CC50 value.
-
Cell Seeding: Seed host cells (e.g., Vero, Huh-7, A549, Calu-3) in a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration. Include a "cells only" (no compound) control and a "medium only" (no cells) blank.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C, 5% CO₂.
-
Viability Assessment (MTT Method):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The CC50 value is determined by plotting viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Protocol: Viral Yield Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the compound, yielding the EC50 value.
-
Cell Seeding: Seed host cells in a 24-well or 48-well plate and grow to 90-95% confluency.
-
Infection: Pre-treat cells with serial dilutions of this compound for 1-2 hours. Then, infect the cells with the virus of interest at a low multiplicity of infection (MOI) of 0.01-0.1. Include a "virus only" (no compound) control.
-
Incubation: Incubate the infected cells for 48-72 hours (or a duration appropriate for the virus replication cycle) at the optimal temperature for the virus.
-
Supernatant Collection: Harvest the cell culture supernatant at the end of the incubation period.
-
Virus Tittering (Plaque Assay or TCID50):
-
Perform serial dilutions of the collected supernatants.
-
Use these dilutions to infect fresh monolayers of host cells.
-
For a plaque assay, overlay the cells with a semi-solid medium (e.g., containing agarose) and incubate until plaques are visible. Stain with crystal violet to count plaques.
-
For a TCID50 assay, incubate the plates and later assess for cytopathic effect (CPE).
-
-
Data Analysis: Calculate the viral titer (PFU/mL or TCID50/mL) for each compound concentration. The EC50 is the concentration that reduces the viral titer by 50% compared to the "virus only" control.
Protocol: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay confirms direct inhibition of the target enzyme.[14]
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, a defined RNA template-primer, and varying concentrations of the active triphosphate form of this compound (which would need to be chemically synthesized).
-
Enzyme Addition: Add the purified, recombinant RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) to initiate the reaction.[14]
-
Nucleotide Incorporation: Add a mix of nucleotides, including a labeled nucleotide (e.g., ³²P-UTP or a fluorescent analog).
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C) for 1 hour.[14]
-
Termination & Detection: Stop the reaction and separate the unincorporated nucleotides from the newly synthesized RNA product (e.g., via filter binding or gel electrophoresis). Quantify the incorporated label.
-
Data Analysis: Determine the concentration of the triphosphate metabolite that inhibits 50% of the polymerase activity (IC50) by plotting enzyme activity against the log of the inhibitor concentration.
Data Presentation and Interpretation
Quantitative data from the assays should be compiled into a clear, comparative format to facilitate analysis.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Virus A | Cell Line X | Value | Value | CC50/EC50 |
| Virus B | Cell Line Y | Value | Value | CC50/EC50 | |
| Virus C | Cell Line Z | Value | Value | CC50/EC50 | |
| Sofosbuvir (Control) | Virus A | Cell Line X | Value | Value | CC50/EC50 |
| Virus B | Cell Line Y | Value | Value | CC50/EC50 | |
| Virus C | Cell Line Z | Value | Value | CC50/EC50 |
Table 2: Template for summarizing and comparing the in vitro antiviral activity of this compound against a panel of viruses relative to the parent compound, Sofosbuvir.
Interpretation:
-
EC50 (Potency): A lower EC50 value indicates higher antiviral potency.
-
CC50 (Toxicity): A higher CC50 value indicates lower cytotoxicity and a better safety profile.
-
Selectivity Index (SI = CC50/EC50): This is a critical parameter representing the therapeutic window of the compound. A higher SI (typically >10) is desirable, as it indicates that the compound is effective at concentrations far below those at which it becomes toxic to host cells.
Conclusion and Future Directions
The exploration of Sofosbuvir derivatives like this compound represents a rational, mechanism-based approach to the discovery of broad-spectrum antivirals. By targeting the conserved RdRp enzyme, such compounds hold the potential for activity against multiple viral families. The technical framework provided here outlines a robust pathway for the systematic evaluation of this compound, from initial in vitro screening to mechanistic confirmation. The key to this research will be rigorous, comparative analysis against the parent compound, Sofosbuvir, to determine if the chlorine modification confers any significant advantages in potency, spectrum of activity, or pharmacokinetic properties. Positive outcomes from these foundational studies would warrant progression to more complex cell culture models (e.g., primary human airway epithelial cells) and subsequent in vivo animal studies to establish efficacy and safety.
References
- 1. Broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musechem.com [musechem.com]
- 5. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 6. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochempartner.com [biochempartner.com]
Methodological & Application
Application Note: Stereoselective Synthesis of a Key Sofosbuvir Phosphoramidate Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sofosbuvir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, representing a cornerstone of modern antiviral therapy.[1] A key structural feature of Sofosbuvir is the phosphoramidate prodrug moiety, which is critical for its intracellular delivery and conversion to the active triphosphate form. The synthesis of Sofosbuvir presents a significant challenge in controlling the stereochemistry at the phosphorus center. Marketed as a single (Sp)-isomer, its clinical efficacy is highly dependent on this specific configuration.[2] This document outlines a detailed laboratory protocol for the crucial diastereoselective coupling step to form the "Chloro Sofosbuvir" precursor, which is the key phosphoramidate intermediate. The procedure involves the reaction of a 3'-O-protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine derivative with a chiral phosphorochloridate reagent.[3]
Experimental Protocol: Diastereoselective Phosphoramidation
This protocol describes the coupling of a protected uridine nucleoside with (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate to yield the desired Sp-phosphoramidate intermediate.
Materials and Reagents:
-
3'-O-Benzyl-2'-deoxy-2'-α-fluoro-β-C-methyluridine (Protected Nucleoside)
-
(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (Phosphorochloridate Reagent)
-
Magnesium Chloride (MgCl₂)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the protected nucleoside (1.0 eq) and anhydrous MgCl₂ (1.5 eq).
-
Solvent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere. The typical concentration is 0.1-0.2 M with respect to the nucleoside.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (4.0 eq) dropwise to the cooled suspension while maintaining the internal temperature between 0 and 5 °C.
-
Reagent Addition: In a separate flask, dissolve the chiral phosphorochloridate reagent (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nucleoside is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to separate the desired Sp-diastereomer from the Rp-isomer and other impurities.
Data Presentation
The stereoselectivity of the phosphoramidation reaction is highly dependent on the choice of the protecting group on the 3'-hydroxyl position of the nucleoside, as well as the reaction conditions. The use of a benzyl protecting group has been shown to afford high diastereoselectivity in favor of the desired Sp-isomer.[3]
Table 1: Representative Reaction Parameters for Diastereoselective Coupling
| Entry | 3'-OH Protecting Group | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (Sp:Rp) |
| 1 | Benzyl | i-Pr₂NEt | THF | 0 | ~85 | 92:8 |
| 2 | Acetyl | Pyridine | DCM | -20 | ~70 | 60:40 |
| 3 | TBDMS | DMAP | MeCN | 0 | ~80 | 75:25 |
Note: Data are representative and compiled from typical outcomes reported in synthetic literature. Actual results may vary.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of the target phosphoramidate intermediate, from the coupling of starting materials to the isolation of the final product.
References
Application Notes and Protocols for Evaluating "Chloro Sofosbuvir" Efficacy in Cell-Based Assays
Introduction
Chloro Sofosbuvir is a novel nucleotide analog prodrug designed to inhibit viral RNA-dependent RNA polymerase. Similar to its parent compound, Sofosbuvir, it is metabolized intracellularly to its active triphosphate form, which then acts as a chain terminator during viral RNA replication.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy, cytotoxicity, and resistance profile of this compound against Hepatitis C Virus (HCV) using established cell-based assays.
Application Note 1: Determination of In Vitro Cytotoxicity (CC50)
1.1. Principle
Before assessing the antiviral activity of a compound, it is crucial to determine its cytotoxic potential. This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply because the host cells are dying. The 50% cytotoxicity concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells. A common method for this is the MTT or MTS assay, which measures the metabolic activity of viable cells.[2][3]
1.2. Experimental Protocol: MTS Assay
-
Cell Seeding: Seed Huh-7 human hepatoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM, ranging from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM). Include a "no-drug" vehicle control (DMSO) and a "cells only" control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂, mirroring the duration of the antiviral assay.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the CC50 value using a non-linear regression curve fit (four-parameter logistic model).
1.3. Data Presentation
| Compound | Cell Line | CC50 (µM) |
| This compound | Huh-7 | >100 |
| Sofosbuvir | Huh-7 | >100 |
| Cytotoxic Control | Huh-7 | 5.2 |
1.4. Workflow Diagram
Caption: Workflow for determining the CC50 of this compound.
Application Note 2: HCV Replicon Assay for Antiviral Efficacy (EC50)
2.1. Principle
HCV subgenomic replicons are powerful tools for studying viral RNA replication and for screening antiviral compounds.[4][5][6] These are engineered RNA molecules that can replicate autonomously within host cells (e.g., Huh-7) but do not produce infectious virus particles, making them safe to use in a BSL-2 environment.[7] They often contain a reporter gene, such as Renilla luciferase, allowing for a quantitative measure of viral replication.[8] The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral replication by 50%.
2.2. Experimental Protocol: Luciferase-Based Replicon Assay
-
Cell Seeding: Seed Huh-7 cells harboring a stable HCV genotype 1b (Con1) subgenomic replicon with a Renilla luciferase reporter gene into a 96-well plate at a density of 8 x 10³ cells per well.[8]
-
Compound Preparation: Prepare a 3-fold serial dilution series of this compound in DMEM. A 10-point titration ranging from 1 µM to 50 pM is recommended.[8] Include a positive control (e.g., Sofosbuvir) and a negative vehicle control (DMSO).
-
Treatment: Add the compound dilutions to the cells and incubate for 72 hours at 37°C with 5% CO₂.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable luciferase lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal for each well to the average of the vehicle control wells to calculate the percentage of replication inhibition.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value using a four-parameter non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
-
2.3. Data Presentation
| Compound | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HCV GT 1b | 15.5 | >100 | >6450 |
| Sofosbuvir | HCV GT 1b | 45.0 | >100 | >2220 |
2.4. Mechanism of Action Diagram
Caption: Proposed mechanism of this compound action in hepatocytes.
Application Note 3: In Vitro Resistance Profiling
3.1. Principle
Antiviral drug resistance is a major concern in therapy.[9] In vitro resistance selection studies are performed to identify the genetic barrier to resistance and characterize the mutations that confer reduced susceptibility to a drug. This is typically done by culturing virus or replicons in the presence of increasing concentrations of the compound over multiple passages.[10]
3.2. Experimental Protocol: Resistance Selection
-
Initiation: Culture HCV replicon cells in the presence of this compound at a concentration equal to its EC50 value.
-
Passaging: Passage the cells every 3-4 days. When the cells recover and grow at a normal rate, double the concentration of the compound.
-
Monitoring: Continue this process for multiple passages (e.g., 10-15 passages) or until a significant decrease in susceptibility is observed (i.e., cells can grow at concentrations many folds higher than the initial EC50).
-
Isolation and Sequencing: Isolate RNA from the resistant cell population. Amplify the NS5B coding region by RT-PCR and perform sequencing to identify mutations compared to the wild-type (WT) replicon.
-
Phenotypic Confirmation: Introduce the identified mutation(s) into a WT replicon plasmid via site-directed mutagenesis.
-
EC50 Determination: Perform the replicon efficacy assay (as described in Application Note 2) on the mutant replicon to confirm the resistance phenotype and calculate the fold-change in EC50 compared to WT.
3.3. Data Presentation
| Replicon | Key Mutation | EC50 (nM) | Fold-Change in EC50 |
| Wild-Type (WT) | None | 15.5 | 1.0 |
| CS-R1 | S282T | 186.0 | 12.0 |
| Sofosbuvir-R1 | S282T | 540.0 | 12.0 |
3.4. Logical Relationship Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sofosbuvir for Drug-Resistant Viral Strains
Disclaimer: The compound "Chloro Sofosbuvir" is not a recognized chemical entity in published scientific literature or drug databases. The following information pertains to Sofosbuvir , a well-characterized and approved antiviral drug. It is presumed that the query refers to this compound.
Introduction
Sofosbuvir is a potent, direct-acting antiviral agent against the Hepatitis C Virus (HCV). It is a nucleotide analog prodrug that, after intracellular metabolism, targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Sofosbuvir acts as a chain terminator, preventing the synthesis of new viral RNA.[2] A key advantage of Sofosbuvir is its high barrier to resistance.[1][3] While resistance-associated substitutions (RASs) can emerge, they are rare and often result in reduced viral fitness.[4][5] These notes provide detailed information on the application of Sofosbuvir against drug-resistant HCV strains, relevant quantitative data, and protocols for in vitro evaluation.
Mechanism of Action and Resistance
Sofosbuvir is administered as an inactive prodrug. Inside the host cell, it undergoes metabolic activation to form its pharmacologically active triphosphate analog, GS-461203.[1] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA strand by the NS5B polymerase. Upon incorporation, GS-461203 terminates the chain elongation process, thereby halting viral replication.[2]
The primary RAS associated with Sofosbuvir resistance is the S282T substitution in the NS5B polymerase active site.[4][6] This substitution has been shown to decrease the affinity for nucleotide analogs like Sofosbuvir, but it also significantly impairs the replication capacity of the virus.[6] Other substitutions, such as L159F and V321A, have been identified in patients who have failed therapy, but these do not confer significant levels of resistance to Sofosbuvir in vitro.[4][7] Due to its high resistance barrier, Sofosbuvir remains a cornerstone of combination therapies, often paired with other direct-acting antivirals like Velpatasvir (an NS5A inhibitor) to effectively treat all major HCV genotypes, including those with pre-existing RASs.[8][9]
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emergence of resistance-associated variants during sofosbuvir treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Hepatitis C - Wikipedia [en.wikipedia.org]
- 9. Velpatasvir - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of a "Chloro Sofosbuvir" Phosphoramidate Prodrug
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic techniques for a phosphoramidate prodrug of a 2'-chloro-2'-deoxy-2'-C-methyluridine, a conceptual analog of the hepatitis C virus (HCV) polymerase inhibitor Sofosbuvir. The protocols detailed herein are based on established methodologies in nucleoside and nucleotide chemistry, offering a plausible pathway for the synthesis and evaluation of this compound.
Introduction
Sofosbuvir is a highly effective direct-acting antiviral agent against HCV. It is a phosphoramidate prodrug (ProTide) of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate analog.[1] The ProTide technology facilitates the delivery of the nucleoside monophosphate into hepatocytes, where it is subsequently converted to the active triphosphate form. This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[1][2]
This document outlines a proposed synthetic route for a "Chloro Sofosbuvir" analog, where the 2'-fluoro substituent is replaced by a chlorine atom. This substitution may offer altered pharmacokinetic and pharmacodynamic properties. The synthesis is presented in two main parts: the preparation of the key 2'-chloro-2'-deoxy-2'-C-methyluridine nucleoside intermediate and its subsequent coupling with a phosphoramidate moiety.
Part 1: Synthesis of 2'-Chloro-2'-deoxy-2'-C-methyluridine
The synthesis of the key nucleoside intermediate is a multi-step process starting from a protected uridine derivative. The following is a proposed synthetic scheme based on analogous reactions in nucleoside chemistry.
Experimental Protocol
Step 1: Synthesis of 2'-Keto-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine
-
To a solution of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2'-keto intermediate.
Step 2: Synthesis of 2'-C-Methyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine
-
Dissolve the 2'-keto intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add methylmagnesium bromide (CH₃MgBr, 3.0 M in diethyl ether, 1.5 equivalents) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to yield the 2'-C-methyluridine derivative.
Step 3: Synthesis of 2'-Chloro-2'-deoxy-2'-C-methyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine
-
To a solution of the 2'-C-methyluridine derivative (1 equivalent) and triphenylphosphine (2 equivalents) in anhydrous DCM, add carbon tetrachloride (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 2'-chloro derivative. This is an adaptation of the Appel reaction for the chlorination of a tertiary alcohol.[3][4][5]
Step 4: Deprotection to yield 2'-Chloro-2'-deoxy-2'-C-methyluridine
-
Dissolve the protected 2'-chloro nucleoside (1 equivalent) in THF.
-
Add a solution of triethylamine trihydrofluoride (TEA·3HF, 2.5 equivalents) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to give the final 2'-chloro-2'-deoxy-2'-C-methyluridine.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2'-Keto-protected uridine | Protected uridine | Dess-Martin periodinane | DCM | 0 to RT | 4-6 | 85 |
| 2 | 2'-C-Methyl-protected uridine | 2'-Keto-protected uridine | CH₃MgBr | THF | -78 | 2-3 | 70 |
| 3 | 2'-Chloro-protected uridine | 2'-C-Methyl-protected uridine | PPh₃, CCl₄ | DCM | RT | 12-16 | 60 |
| 4 | 2'-Chloro-2'-deoxy-2'-C-methyluridine | 2'-Chloro-protected uridine | TEA·3HF | THF | RT | 12-18 | 75 |
Part 2: Phosphoramidate Prodrug Synthesis
The final step involves the stereoselective coupling of the 2'-chloro nucleoside with a phosphoramidate moiety to yield the target "this compound." A common method involves the use of a pre-synthesized phosphorochloridate reagent.
Experimental Protocol
Step 5: Synthesis of (S)-isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
-
To a solution of phenyl dichlorophosphate (1 equivalent) in anhydrous DCM at -78 °C, add a solution of L-alanine isopropyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in DCM dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve 4-nitrophenol (1 equivalent) and triethylamine (1.1 equivalents) in DCM.
-
Add the 4-nitrophenol solution to the phosphorochloridate mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to obtain the phosphoramidate reagent as a mixture of diastereomers.
Step 6: Synthesis of "this compound"
-
Dissolve the 2'-chloro-2'-deoxy-2'-C-methyluridine (1 equivalent) in anhydrous THF.
-
Add tert-butylmagnesium chloride (t-BuMgCl, 1.0 M in THF, 1.1 equivalents) dropwise at room temperature and stir for 30 minutes.
-
Add a solution of the phosphoramidate reagent (1.2 equivalents) in THF to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to separate the diastereomers and obtain the desired (Sp)-isomer of "this compound".
Quantitative Data (Representative)
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Sp:Rp) |
| 5 | Phosphoramidate reagent | Phenyl dichlorophosphate | L-alanine isopropyl ester HCl, 4-nitrophenol, Et₃N | DCM | -78 to RT | 13 | 65 | 1:1 |
| 6 | "this compound" | 2'-Chloro nucleoside | Phosphoramidate reagent, t-BuMgCl | THF | RT | 4-6 | 50 | 1:1 (before separation) |
Visualizations
References
Application Notes and Protocols for the Analytical Characterization of Chloro Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Chloro Sofosbuvir, a potential impurity or metabolite of the antiviral drug Sofosbuvir. The following protocols are intended as a guide for the qualitative and quantitative analysis of this compound, ensuring drug quality and safety in pharmaceutical development.
Introduction
This compound, with the chemical formula C₂₂H₂₉ClN₃O₉P and a molecular weight of 545.91 g/mol , is a chlorinated analog of Sofosbuvir.[1][2] Its presence as an impurity in the active pharmaceutical ingredient (API) or drug product needs to be monitored and controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2] The analytical methods described herein are crucial for the development, validation, and routine quality control of Sofosbuvir.[3][4]
High-Performance Liquid Chromatography (HPLC) for Quantification
A stability-indicating HPLC method is essential for the separation and quantification of this compound from Sofosbuvir and other related substances. The following protocol is a general guideline and should be optimized and validated for specific laboratory conditions.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of a sample and quantify the amount of this compound present.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
-
This compound Reference Standard
-
Sofosbuvir Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or other suitable buffer components
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mg/mL. |
Data Analysis: The quantification of this compound is performed by comparing the peak area of the analyte in the sample chromatogram to the peak area of a known concentration of the this compound reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
LC-MS is a powerful technique for the unambiguous identification and structural characterization of impurities.
Experimental Protocol: LC-MS/MS
Objective: To confirm the identity of this compound and to characterize its fragmentation pattern for structural elucidation.
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions: The HPLC conditions can be similar to those described in the HPLC-UV section to ensure chromatographic separation prior to mass analysis.
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
| Scan Range (m/z) | 100 - 1000 |
Data Analysis: The identity of this compound can be confirmed by its accurate mass measurement and comparison with the theoretical mass. The fragmentation pattern obtained from MS/MS analysis provides structural information that can be used for elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.
Experimental Protocol: 1H and 13C NMR
Objective: To provide unambiguous structural confirmation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound Reference Standard
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
NMR Experimental Parameters:
| Parameter | Recommended Conditions for ¹H NMR | Recommended Conditions for ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard zg30 | Standard zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
Data Analysis: The acquired ¹H and ¹³C NMR spectra should be compared with the spectra of a certified this compound reference standard. The chemical shifts, coupling constants, and integration values will provide detailed information about the molecular structure. Advanced NMR experiments like COSY, HSQC, and HMBC can be employed for complete spectral assignment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Sofosbuvir Metabolic Activation and Potential Impurity Formation
Caption: Metabolic activation of Sofosbuvir and potential formation of this compound.[5][6][7][8][9][10]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. veeprho.com [veeprho.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. Sofosbuvir Impurity 56 - CAS - 817204-32-3 | Axios Research [axios-research.com]
- 5. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]
- 10. Sofosbuvir Nucleoside Derivative (GS-331007) - SRIRAMCHEM [sriramchem.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Testing of Sofosbuvir Analogs
Topic: In vivo Animal Models for Testing "Chloro Sofosbuvir" Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C (HCV) infection. It is a nucleotide analog prodrug that, after metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication.[1][2][3] The development of new analogs, such as the hypothetical "this compound," necessitates rigorous preclinical evaluation of their pharmacokinetic (PK) properties to ensure optimal dosing and efficacy in future clinical settings. These application notes provide a comprehensive overview of the in vivo models and protocols relevant to the pharmacokinetic assessment of Sofosbuvir and its analogs.
Mechanism of Action and Metabolic Pathway of Sofosbuvir
Sofosbuvir is a phosphoramidate prodrug that undergoes intracellular metabolism to form the active antiviral agent, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203).[2] This multi-step conversion is crucial for its efficacy and is a key consideration in pharmacokinetic studies. The process begins with the hydrolysis of the carboxylate ester by human cathepsin A or carboxylesterase 1. Subsequently, the phosphoramidate bond is cleaved by histidine triad nucleotide-binding protein 1 (HINT1), leading to the formation of the monophosphate metabolite. This is then phosphorylated to the active triphosphate form.[2] Dephosphorylation of the active triphosphate results in the formation of the inactive nucleoside metabolite GS-331007.[1]
Caption: Metabolic activation pathway of Sofosbuvir.
Recommended In Vivo Animal Models
The selection of an appropriate animal model is critical for obtaining relevant pharmacokinetic data. Due to the specific metabolic activation pathway of Sofosbuvir, it is important to choose species with metabolic enzymes that are functionally similar to those in humans.
-
Rodents (Rats and Mice): These models are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and ease of handling. They are valuable for determining basic PK parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Non-rodents (Monkeys and Dogs): These larger animal models are often used in later stages of preclinical development. Their physiological and metabolic characteristics are generally more similar to humans than those of rodents, providing more predictive data for human pharmacokinetics. Cynomolgus monkeys are a particularly relevant model for nucleotide analogs.
It is important to note that while these models are suitable for pharmacokinetic studies, they are not ideal for efficacy studies of HCV drugs, as the virus has a limited host range, primarily infecting humans and chimpanzees.[4][5][6]
Experimental Protocols
Animal Preparation and Dosing
-
Animals: Male Sprague-Dawley rats (250-300 g) or Cynomolgus monkeys (3-5 kg) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the study, with free access to food and water.
-
Dosing Formulation: "this compound" should be formulated in an appropriate vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water) for oral (PO) or intravenous (IV) administration. The formulation should be assessed for stability and solubility.
-
Dose Administration:
-
Oral (PO): Administer the drug via oral gavage. A typical dose for initial screening might be 10 mg/kg.
-
Intravenous (IV): Administer the drug as a bolus injection or infusion via a cannulated vein (e.g., the femoral vein in rats). A typical IV dose might be 1-2 mg/kg.
-
Blood Sample Collection
-
Sampling Time Points: A sparse sampling schedule is often employed. For an oral dose, typical time points include: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For an IV dose, earlier time points (e.g., 0.08, 0.17 hours) are included.
-
Sample Collection: Collect blood samples (approximately 0.25 mL per sample for rats) from a cannulated vein or via tail vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. The plasma should be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying "this compound" and its key metabolites in plasma.
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the precipitated proteins and use the supernatant for analysis.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolites.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Caption: General workflow for an in vivo pharmacokinetic study.
Data Presentation: Pharmacokinetic Parameters of Sofosbuvir
The following table summarizes key pharmacokinetic parameters for Sofosbuvir and its major, inactive metabolite, GS-331007, in humans. These parameters are essential endpoints for the in vivo evaluation of "this compound."
| Parameter | Sofosbuvir | GS-331007 (Metabolite) | Reference |
| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | 2 - 4 hours | [7] |
| Terminal Half-life (t1/2) | ~0.4 hours | ~27 hours | [1][2] |
| Plasma Protein Binding | 61 - 65% | Minimal | [2] |
| Route of Elimination | Primarily metabolism | Primarily renal excretion (~80%) | [7] |
| Effect of Food on Absorption | Increased absorption | Not significantly affected | [7] |
Conclusion
The in vivo pharmacokinetic evaluation of novel Sofosbuvir analogs like "this compound" is a critical step in their preclinical development. The use of appropriate animal models, robust experimental protocols, and validated bioanalytical methods is essential for generating high-quality data. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute pharmacokinetic studies that can effectively characterize the ADME properties of new chemical entities, paving the way for their potential clinical application.
References
- 1. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of "Chloro Sofosbuvir" and Other Nucleoside Analogue Derivatives for Anti-HCV Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B RNA-dependent RNA polymerase is an essential enzyme for the replication of the viral genome and a prime target for antiviral therapies.[1] Sofosbuvir is a highly effective direct-acting antiviral (DAA) that acts as a chain terminator for the NS5B polymerase, forming the backbone of many modern HCV treatment regimens.[2]
The exploration of novel Sofosbuvir derivatives, including halogenated compounds conceptually termed "Chloro Sofosbuvir," is a key strategy in the pursuit of next-generation antivirals with potentially improved potency, broader genotypic coverage, and a higher barrier to resistance. This document provides a comprehensive guide to the high-throughput screening (HTS) cascade designed to identify and characterize such novel nucleoside analogue inhibitors of HCV NS5B polymerase.
Principle of the Screening Cascade
The screening process for novel anti-HCV compounds is a multi-step approach designed to efficiently identify potent and specific inhibitors from large chemical libraries. The cascade begins with a high-throughput primary screen to identify compounds that inhibit the target enzyme, followed by secondary assays to confirm activity in a cellular context and rule out cytotoxicity.
Data Presentation
The following tables present hypothetical data for a series of "this compound" derivatives to illustrate the typical presentation of screening results.
Table 1: In Vitro HCV NS5B Polymerase Inhibition
| Compound ID | Modification | IC50 (µM) |
| Sofosbuvir | Reference | 0.8 |
| CS-001 | 2'-Chloro | 0.5 |
| CS-002 | 3'-Chloro | 1.2 |
| CS-003 | 5'-Chloro | >50 |
| CS-004 | Base-Chloro | 2.5 |
IC50: The half-maximal inhibitory concentration against the recombinant NS5B polymerase.
Table 2: Cell-Based HCV Replicon Assay
| Compound ID | Modification | EC50 (µM) |
| Sofosbuvir | Reference | 0.9 |
| CS-001 | 2'-Chloro | 0.6 |
| CS-002 | 3'-Chloro | 1.5 |
| CS-003 | 5'-Chloro | >50 |
| CS-004 | Base-Chloro | 3.0 |
EC50: The half-maximal effective concentration in a cell-based HCV replicon system.
Table 3: Cytotoxicity and Selectivity Index
| Compound ID | CC50 (µM) in Huh-7 cells | Selectivity Index (SI = CC50/EC50) |
| Sofosbuvir | >100 | >111 |
| CS-001 | >100 | >167 |
| CS-002 | 95 | 63 |
| CS-003 | >100 | N/A |
| CS-004 | 80 | 27 |
CC50: The half-maximal cytotoxic concentration. SI: A measure of the compound's therapeutic window.
Experimental Protocols
Protocol 1: High-Throughput In Vitro HCV NS5B Polymerase Inhibition Assay
This biochemical assay quantifies the ability of a compound to directly inhibit the RNA polymerase activity of recombinant HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly-A)
-
Primer (e.g., oligo-U)
-
Biotinylated UTP and unlabeled ATP, CTP, GTP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 µg/mL BSA)
-
Streptavidin-coated 384-well plates
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-biotin antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Add 50 nL of test compound solution (in DMSO) to the wells of a 384-well assay plate.
-
Prepare a master mix containing NS5B polymerase, RNA template, and primer in assay buffer.
-
Dispense 10 µL of the master mix into each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a nucleotide mix containing biotinylated UTP and other NTPs.
-
Add 5 µL of the nucleotide mix to each well to initiate the polymerase reaction.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature to capture the biotinylated RNA product.
-
Wash the plate three times with wash buffer.
-
Add 20 µL of Europium-labeled anti-biotin antibody solution and incubate for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add enhancement solution and read the TRF signal.
-
Calculate the percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls to determine the IC50 value.
Protocol 2: High-Throughput Cell-Based HCV Replicon Assay
This assay measures the inhibition of HCV RNA replication within human liver-derived cells (Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., Luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.
-
Cell culture medium (DMEM, 10% FBS, non-essential amino acids, G418 for selection).
-
Test compounds dissolved in DMSO.
-
384-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Seed the Huh-7 replicon cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 100 nL of test compound solution (in DMSO) to each well. Include positive control (e.g., Sofosbuvir) and negative control (DMSO vehicle) wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition relative to controls to determine the EC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the replicon assay to determine if the observed antiviral activity is due to specific inhibition or general cytotoxicity.
Materials:
-
Parental Huh-7 cells (not containing the replicon).
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
96- or 384-well clear cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance plate reader.
Procedure:
-
Seed Huh-7 cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for the same duration as the replicon assay (48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3][4]
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percent cell viability relative to the vehicle control to determine the CC50 value.
Mandatory Visualizations
Caption: Simplified Hepatitis C Virus (HCV) Replication Cycle in a Hepatocyte.
Caption: Mechanism of Action of Sofosbuvir as an NS5B Polymerase Inhibitor.
Caption: High-Throughput Screening (HTS) Workflow for HCV NS5B Inhibitors.
References
Application Note: Protocol for Assessing the Synergistic Effects of "Chloro Sofosbuvir" with Other Antivirals
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The emergence of drug-resistant viral strains and the need for more potent therapeutic regimens have highlighted the importance of combination antiviral therapy. The rationale behind combining antiviral agents is to target different stages of the viral life cycle, which can lead to synergistic effects, reduce the dosage of individual drugs (thereby minimizing toxicity), and decrease the likelihood of developing resistance.[1][2]
This document provides a detailed protocol for assessing the synergistic potential of a novel investigational compound, "Chloro Sofosbuvir," with other antiviral agents. "this compound" is a conceptual nucleotide analog designed to inhibit the viral RNA-dependent RNA polymerase (RdRp), specifically the NS5B protein, similar to its parent compound, Sofosbuvir.[3][4] Sofosbuvir is a potent, direct-acting antiviral (DAA) used in the treatment of Hepatitis C virus (HCV) and has demonstrated high cure rates when used in combination with other DAAs, such as NS5A inhibitors.[3][5][6][7][8]
This protocol will focus on the checkerboard assay, a widely used in vitro method to evaluate drug-drug interactions, and the subsequent data analysis using the Chou-Talalay method to calculate the Combination Index (CI), a quantitative measure of synergy.[9][10][11]
2. Principle of Synergy Assessment
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[12] The Chou-Talalay method is a robust quantitative approach to determine the nature of the interaction:
-
Synergism: The combined effect is greater than the additive effect (CI < 0.9).[10][12]
-
Additive Effect: The combined effect is equal to the sum of the individual effects (0.9 ≤ CI ≤ 1.1).[9][12]
-
Antagonism: The combined effect is less than the additive effect (CI > 1.1).[9][12]
This protocol will enable researchers to systematically evaluate the interaction between "this compound" and a partner antiviral.
3. Potential Combination Agents
Based on the mechanism of Sofosbuvir, which targets the NS5B polymerase, promising partner antivirals are those that inhibit other essential viral proteins.[3][4] For an HCV model, this could include:
-
NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir, Velpatasvir): These drugs inhibit the NS5A protein, which is crucial for viral replication and assembly.[5][13][14]
-
NS3/4A Protease Inhibitors (e.g., Simeprevir, Glecaprevir): These agents block the viral protease responsible for cleaving the viral polyprotein into mature, functional proteins.[7][8]
Combining drugs with different mechanisms of action can attack the virus at multiple points in its life cycle, increasing the likelihood of a synergistic outcome.[1]
4. Experimental Workflow and Protocols
The overall experimental workflow is depicted below, followed by detailed protocols for each step.
4.1. Protocol 1: Single-Drug Dose-Response Assay
Objective: To determine the 50% inhibitory concentration (IC50) for "this compound" and the partner antiviral individually. These values are essential for designing the checkerboard assay and for calculating the Combination Index.
Materials:
-
Host cells permissive to the virus (e.g., Huh-7 cells for HCV)
-
Complete cell culture medium
-
Reporter virus stock (e.g., HCV Jc1/GLuc2A)
-
"this compound" and partner antiviral stock solutions
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., Luciferase assay kit)
-
Plate reader (Luminometer)
Method:
-
Seed host cells in 96-well plates at an appropriate density and incubate overnight.
-
Prepare 2-fold serial dilutions of each drug in cell culture medium, starting from a concentration of at least 100x the expected IC50.
-
Remove the medium from the cells and add the drug dilutions. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
Infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Perform the assay readout (e.g., measure luciferase activity in the supernatant).
-
Calculate the percent inhibition for each drug concentration relative to the "virus only" control.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each drug.
4.2. Protocol 2: Checkerboard Assay
Objective: To measure the antiviral effect of "this compound" and a partner drug across a matrix of different concentration combinations.[11][15]
Method:
-
Plate Setup: In a 96-well plate, Drug A ("this compound") is serially diluted horizontally (e.g., across columns 1-10), and Drug B (partner antiviral) is serially diluted vertically (e.g., down rows A-G).[11][16]
-
Typically, dilutions are centered around the IC50 of each drug (e.g., from 4x IC50 to 1/8x IC50).
-
Row H contains only the dilutions of Drug A.
-
Column 11 contains only the dilutions of Drug B.
-
Column 12 contains controls: Virus Control (no drugs) and Cell Control (no virus, no drugs).
-
-
Drug Preparation: Prepare intermediate dilution plates for each drug to facilitate the creation of the final checkerboard matrix.
-
Cell Seeding and Infection: Seed cells into the checkerboard plate and incubate overnight. The following day, infect the cells with the reporter virus.
-
Drug Addition: After infection, add the pre-prepared drug combinations from the dilution plates to the corresponding wells of the cell plate.
-
Incubation & Readout: Incubate the plate for 48-72 hours, then perform the assay readout as described in Protocol 1.
5. Data Presentation and Analysis
5.1. Raw Data and Percent Inhibition Tables
Organize the raw data (e.g., luminescence units) and the calculated percent inhibition into tables that mirror the checkerboard plate layout.
Table 1: Example of Raw Data (Relative Luminescence Units)
| Drug A (nM) | |||||
|---|---|---|---|---|---|
| Drug B (nM) | 0 | 0.5 | 1 | 2 | 4 |
| 0 | 10000 | 8500 | 6000 | 3000 | 1500 |
| 0.2 | 8000 | 5000 | 2500 | 1000 | 400 |
| 0.4 | 5500 | 2000 | 800 | 300 | 150 |
| 0.8 | 3000 | 900 | 400 | 180 | 100 |
| 1.6 | 1200 | 500 | 250 | 120 | 80 |
Cell Control RLU: 50; Virus Control RLU: 10000
Table 2: Example of Percent Inhibition Data
| Drug A (nM) | |||||
|---|---|---|---|---|---|
| Drug B (nM) | 0 | 0.5 | 1 | 2 | 4 |
| 0 | 0% | 15% | 40% | 70% | 85% |
| 0.2 | 20% | 50% | 75% | 90% | 96% |
| 0.4 | 45% | 80% | 92% | 97% | 98.5% |
| 0.8 | 70% | 91% | 96% | 98.2% | 99% |
| 1.6 | 88% | 95% | 97.5% | 98.8% | 99.2% |
5.2. Combination Index (CI) Calculation
The Combination Index is calculated using the Chou-Talalay method, which is based on the median-effect equation.[10] The formula for two drugs is:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50%, 75%, 90% inhibition).[9][17]
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to achieve the same effect.[9][17]
Software such as CompuSyn or CalcuSyn can be used to automatically calculate CI values from the dose-effect data.[9]
Table 3: Summary of Synergy Analysis
| Effect Level | Drug A (nM) | Drug B (nM) | Combination Index (CI) | Interaction |
|---|---|---|---|---|
| IC50 | 0.8 | 0.3 | 0.65 | Synergy |
| IC75 | 1.5 | 0.5 | 0.58 | Synergy |
| IC90 | 3.0 | 0.9 | 0.72 | Synergy |
6. Visualization of Results
6.1. Isobologram Analysis
An isobologram provides a graphical representation of the drug interaction.[12][18]
-
The x- and y-axes represent the concentrations of Drug A and Drug B, respectively.
-
A line connecting the IC50 values of the individual drugs is the "line of additivity."
-
Data points for combinations that produce a 50% effect are plotted.
-
Points falling below the line indicate synergy .
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism .
-
6.2. Diagram of Proposed Synergistic Mechanism
A diagram can illustrate the theoretical basis for the observed synergy by showing how the two drugs inhibit different steps in the viral replication cycle.
This protocol provides a comprehensive framework for the systematic evaluation of synergistic interactions between the novel compound "this compound" and other antiviral agents. By employing the checkerboard assay in conjunction with Chou-Talalay analysis and isobologram visualization, researchers can robustly quantify drug interactions. Identifying potent synergistic combinations is a critical step in developing more effective and durable antiviral therapies that can overcome the challenges of drug resistance and improve patient outcomes.
References
- 1. Synergistic drug combinations designed to fully suppress SARS-CoV-2 in the lung of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Ledipasvir - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mythreyaherbal.com [mythreyaherbal.com]
- 13. youtube.com [youtube.com]
- 14. Velpatasvir - Wikipedia [en.wikipedia.org]
- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 18. revisiting-the-isobole-and-related-quantitative-methods-for-assessing-drug-synergism - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloro Sofosbuvir Intermediate
Disclaimer: The term "Chloro Sofosbuvir" is not a standard nomenclature found in the scientific literature for a final product. This guide assumes "this compound" refers to the key chlorinated intermediate, (2'R,3'R,4'R,5'R)-5-((chloro(phenoxy)phosphoryl)oxymethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran , which is critical in the synthesis of Sofosbuvir. This intermediate is formed by reacting the core nucleoside with a phosphorylating agent and is subsequently reacted with an alanine derivative to form the final phosphoramidate product.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of this pivotal "this compound" intermediate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the "this compound" intermediate and its conversion to Sofosbuvir.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of "this compound" Intermediate | Incomplete reaction of the nucleoside with the phosphorylating agent. | - Ensure all reagents are anhydrous, as moisture can quench the phosphorylating agent. - Optimize the reaction temperature and time. Lower temperatures may require longer reaction times. - Use a slight excess of the phosphorylating agent (e.g., phenyl dichlorophosphate). |
| Degradation of the product during workup. | - Perform the workup at low temperatures. - Use a mild base for neutralization, such as a saturated sodium bicarbonate solution. | |
| Formation of Diastereomers at the Phosphorus Center | The phosphorus atom is a chiral center, leading to the formation of two diastereomers (Sp and Rp). | - This is an inherent challenge in this synthesis. The diastereomers are typically separated in the final Sofosbuvir product. - Chiral chromatography (e.g., SFC or HPLC with a chiral stationary phase) is the most effective method for separation. |
| Presence of Unreacted Nucleoside | Insufficient amount or reactivity of the phosphorylating agent. | - Increase the molar ratio of the phosphorylating agent to the nucleoside. - Ensure the phosphorylating agent is of high purity and has not degraded. |
| Formation of Bis-substituted Byproduct | Reaction of the phosphorylating agent with both the 5'-hydroxyl and 3'-hydroxyl groups of the nucleoside. | - Utilize a protecting group for the 3'-hydroxyl group of the nucleoside before the phosphorylation step. A common protecting group is a benzoyl group. |
| Low Purity of Final Sofosbuvir Product | Incomplete reaction of the "this compound" intermediate with the alanine ester. | - Ensure the alanine ester is of high purity and free of moisture. - Optimize the reaction conditions, including the base used for the coupling reaction (e.g., N-methylimidazole). |
| Difficult separation of diastereomers. | - Optimize the chiral separation method. This may involve screening different chiral columns and mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is the critical role of the "this compound" intermediate in the synthesis of Sofosbuvir?
The "this compound" intermediate is a key precursor that contains the activated phosphate group necessary for the subsequent coupling with the L-alanine isopropyl ester. The stereochemistry at the phosphorus center, which is crucial for the biological activity of Sofosbuvir, is established at this stage.
Q2: How can I monitor the progress of the reaction to form the "this compound" intermediate?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting nucleoside and the appearance of a new spot or peak corresponding to the "this compound" intermediate.
Q3: What are the best practices for handling the phosphorylating agent (e.g., phenyl dichlorophosphate)?
Phosphorylating agents are typically moisture-sensitive and corrosive. They should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Use of anhydrous solvents and glassware is essential to prevent decomposition of the reagent.
Q4: Can I isolate and purify the "this compound" intermediate before proceeding to the next step?
While it is possible to isolate the intermediate, it is often generated and used in situ due to its reactivity and potential for degradation. If isolation is necessary, it should be performed quickly at low temperatures, and the purified intermediate should be stored under an inert atmosphere.
Q5: What analytical techniques are used to characterize the "this compound" intermediate and the final Sofosbuvir product?
The primary analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and separate diastereomers.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Protocols
Protocol 1: Synthesis of the "this compound" Intermediate
This protocol describes a general procedure for the synthesis of the "this compound" intermediate.
Materials:
-
(2'R)-2'-deoxy-2'-fluoro-2'-methyluridine (protected at the 3'-OH)
-
Phenyl dichlorophosphate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve the protected (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine to the solution.
-
In a separate flask, dissolve phenyl dichlorophosphate in anhydrous DCM under an inert atmosphere.
-
Add the phenyl dichlorophosphate solution dropwise to the cooled nucleoside solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture containing the "this compound" intermediate is typically used directly in the next step without isolation.
Protocol 2: Conversion of "this compound" Intermediate to Sofosbuvir
This protocol outlines the coupling of the "this compound" intermediate with L-alanine isopropyl ester.
Materials:
-
Reaction mixture containing the "this compound" intermediate
-
L-alanine isopropyl ester hydrochloride
-
N-methylimidazole (NMI) or another suitable base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To the reaction mixture containing the "this compound" intermediate at 0°C, add L-alanine isopropyl ester hydrochloride.
-
Slowly add N-methylimidazole to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC for the formation of Sofosbuvir.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers of Sofosbuvir.
Data Presentation
Table 1: Typical Yield and Purity Data for Sofosbuvir Synthesis
| Step | Product | Typical Yield (%) | Typical Purity (HPLC, Diastereomeric Ratio) |
| Phosphorylation | "this compound" Intermediate | 80-90% (in situ) | Not typically isolated, used directly |
| Coupling | Crude Sofosbuvir | 70-85% | ~1:1 (Sp:Rp) |
| Purification | Purified Sofosbuvir (Sp isomer) | 30-40% (from crude) | >99% (single diastereomer) |
Visualizations
Caption: Experimental workflow for the synthesis of Sofosbuvir.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Troubleshooting Low Efficacy of "Chloro Sofosbuvir" in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with "Chloro Sofosbuvir" in in vitro assays. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sofosbuvir, and how might "this compound" work?
A1: Sofosbuvir is a prodrug that requires intracellular metabolism to become its active form, GS-461203 (a uridine nucleotide analog triphosphate).[1][2] This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[1][2] "this compound," as a derivative, is presumed to function similarly. However, the addition of a chloro group could alter its physicochemical properties, affecting its solubility, cell permeability, or metabolism, which are critical for its antiviral activity.
Q2: My in vitro assay with "this compound" shows significantly lower efficacy than expected for a Sofosbuvir analog. What are the primary areas to investigate?
A2: Low efficacy of a novel compound like "this compound" in in vitro assays can stem from several factors. The main areas to troubleshoot are:
-
Compound-Specific Issues: Physicochemical properties of "this compound" (e.g., solubility, stability).
-
Cell-Based Assay (HCV Replicon) Issues: Problems related to the host cells, assay conditions, or the compound's interaction with the cellular environment.
-
Biochemical Assay (NS5B Polymerase) Issues: Problems related to the enzyme, substrates, or reaction conditions.
The following troubleshooting guides provide detailed steps to investigate each of these areas.
Troubleshooting Guide: HCV Replicon Assays
This guide focuses on troubleshooting low efficacy in cell-based HCV replicon assays, which measure the inhibition of viral RNA replication within host cells.
Problem: "this compound" shows a high EC50 value (low potency) in the HCV replicon assay.
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Visually inspect the compound in solution. Look for precipitation or cloudiness at the tested concentrations. 2. Determine the aqueous solubility of "this compound." 3. Use a co-solvent like DMSO, but ensure the final concentration does not exceed 0.5% to avoid cellular toxicity. |
| Low Cell Permeability | 1. Assess the lipophilicity of "this compound" (e.g., calculate LogP). The chloro group may alter its ability to cross the cell membrane. 2. Consider performing a cell permeability assay (e.g., Caco-2) to directly measure its uptake. |
| Inefficient Prodrug Activation | 1. Confirm the expression of necessary metabolic enzymes (e.g., cathepsin A, carboxylesterase 1, HINT1) in your Huh-7 cell line variant.[1] 2. Perform a metabolite analysis using LC-MS/MS to determine if the active triphosphate form is being generated intracellularly. |
| Cell Line Issues | 1. Check the health and passage number of your Huh-7 cells. High passage numbers can lead to reduced permissiveness for HCV replication.[3] 2. Ensure consistent cell seeding density. Over- or under-confluent cells can affect replication levels. 3. Test a control compound (e.g., Sofosbuvir) in parallel to confirm the assay is performing as expected. |
| Assay Conditions | 1. Verify the incubation time. Typically, a 72-hour incubation is used for replicon assays.[4] 2. Check for cytotoxicity. Perform a parallel cytotoxicity assay (e.g., MTT) to ensure the observed low efficacy is not due to cell death at the tested concentrations. |
Troubleshooting Guide: NS5B Polymerase Assays
This guide addresses issues in biochemical assays using recombinant HCV NS5B polymerase.
Problem: "this compound" (as its triphosphate) shows a high IC50 value (low potency) in the NS5B polymerase assay.
| Potential Cause | Troubleshooting Steps |
| Incorrect Active Metabolite | 1. Ensure you are using the triphosphate form of "this compound." The prodrug itself will be inactive in this assay. 2. Verify the purity and integrity of the synthesized triphosphate metabolite. |
| Enzyme Inactivity | 1. Check the activity of the recombinant NS5B polymerase using a control reaction without any inhibitor. 2. Ensure proper storage and handling of the enzyme to prevent degradation. |
| Sub-optimal Assay Conditions | 1. Verify the concentrations of all reaction components, including the RNA template/primer, radiolabeled UTP, and other NTPs. 2. Confirm the reaction buffer composition and pH. 3. Ensure the correct incubation time and temperature are used. |
| Assay Interference | 1. Test for compound interference with the detection method. For example, in a filter-binding assay, ensure the compound does not cause the product to dissociate from the filter. 2. Run a no-enzyme control to check for background signal. |
Quantitative Data Summary
The following tables provide expected efficacy values for the parent compound, Sofosbuvir, for comparison.
Table 1: In Vitro Efficacy of Sofosbuvir in HCV Replicon Assays
| HCV Genotype | Cell Line | Assay Type | Mean EC50 (nM) | EC50 Range (nM) |
| Genotype 1a | Huh-7 based | Chimeric Replicon | 62 | 29-128 |
| Genotype 1b | Huh-7 based | Chimeric Replicon | 102 | 45-170 |
| Genotype 2a | Huh-7 based | Chimeric Replicon | 29 | 14-81 |
| Genotype 3a | Huh-7 based | Chimeric Replicon | 81 | 24-181 |
| Genotype 4a | Huh-7 based | Stable Replicon | 110 | N/A |
Data sourced from FDA regulatory documents.[1]
Table 2: In Vitro Efficacy of Sofosbuvir's Active Metabolite (GS-461203) in NS5B Polymerase Assays
| HCV Genotype | Enzyme Source | Assay Type | IC50 (µM) Range |
| Genotype 1b | Recombinant NS5B | Biochemical | 0.7 - 2.6 |
| Genotype 2a | Recombinant NS5B | Biochemical | 0.7 - 2.6 |
| Genotype 3a | Recombinant NS5B | Biochemical | 0.7 - 2.6 |
| Genotype 4a | Recombinant NS5B | Biochemical | 0.7 - 2.6 |
Data sourced from FDA regulatory documents.[1]
Experimental Protocols
Protocol 1: HCV Genotype 1b Subgenomic Replicon Luciferase Assay
This protocol outlines a method to determine the EC50 of an antiviral compound in a stable Huh-7 cell line harboring a genotype 1b subgenomic replicon with a luciferase reporter.
Materials:
-
Huh-7 cells stably maintaining a genotype 1b HCV subgenomic replicon with a firefly luciferase reporter.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, non-essential amino acids, and G418 for selection.
-
96-well white, clear-bottom tissue culture plates.
-
Test compound ("this compound") and control compound (Sofosbuvir).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the replicon-containing Huh-7 cells in complete DMEM without G418.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of "this compound" and Sofosbuvir in DMEM.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "no drug" control (vehicle only, e.g., 0.5% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the "no drug" control.
-
Plot the normalized values against the compound concentration (log scale).
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
-
Protocol 2: Recombinant HCV NS5B Polymerase Assay
This protocol describes a filter-binding assay to measure the inhibition of recombinant HCV NS5B polymerase activity by the triphosphate form of a nucleotide analog.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., from genotype 1b).
-
RNA template/primer (e.g., poly(A)/oligo(U)).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
NTP mix (ATP, CTP, GTP).
-
Radiolabeled [α-33P]UTP.
-
Triphosphate form of "this compound" and control (GS-461203).
-
DE81 ion-exchange filter paper.
-
Wash buffer (e.g., 0.5 M Na2HPO4).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the reaction buffer, RNA template/primer, and the triphosphate form of "this compound" or control at various concentrations.
-
Add the recombinant NS5B polymerase to initiate a pre-incubation step (e.g., 15 minutes at room temperature).
-
-
Initiation of Polymerase Reaction:
-
Start the reaction by adding the NTP mix containing [α-33P]UTP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Product Capture:
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto DE81 filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [α-33P]UTP.
-
-
Quantification:
-
Dry the filter paper.
-
Place the filter paper in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Intracellular activation pathway of a Sofosbuvir analog.
Caption: Experimental workflow for the HCV replicon luciferase assay.
Caption: Troubleshooting decision tree for low in vitro efficacy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the susceptibility of refractory hepatitis C virus resistant to nonstructural 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Delivery of "Chloro Sofosbuvir" to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of "Chloro Sofosbuvir" to target cells. As "this compound" is a speculative derivative of Sofosbuvir, this guide leverages established principles and methodologies for the targeted delivery of Sofosbuvir and other nucleotide analogs.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for "this compound"?
A1: "this compound," as a derivative of Sofosbuvir, is designed as a prodrug that, once inside the target cell (primarily hepatocytes), is metabolized into its active triphosphate form. This active metabolite then acts as a potent inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking a natural nucleotide, it gets incorporated into the growing RNA chain and causes chain termination, thus halting viral replication.[1][2]
Q2: Why is targeted delivery important for "this compound"?
A2: Targeted delivery of "this compound" to hepatocytes, the primary site of HCV replication, is crucial for several reasons. It can enhance the therapeutic efficacy by increasing the intracellular concentration of the active drug at the site of action.[3] This approach can also minimize off-target side effects by reducing the exposure of healthy tissues to the drug.[4] Furthermore, for a nucleotide analog like Sofosbuvir, which is hydrophilic, overcoming the cell membrane barrier is a significant challenge; targeted delivery systems can facilitate cellular uptake.
Q3: What are the most promising strategies for targeted delivery of "this compound" to hepatocytes?
A3: Nanoparticle-based drug delivery systems, particularly solid lipid nanoparticles (SLNs) and polymeric nanoparticles, are highly promising for targeting hepatocytes.[5][6] These nanoparticles can be surface-functionalized with ligands that specifically bind to receptors highly expressed on hepatocytes, such as the asialoglycoprotein receptor (ASGPR). This active targeting strategy can significantly improve the specificity and efficiency of drug delivery to the liver.
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo evaluation of "this compound" nanoparticle delivery systems.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) | 1. Poor solubility of "this compound" in the lipid matrix. 2. Drug leakage into the external aqueous phase during formulation. 3. Suboptimal drug-to-lipid ratio. 4. Inefficient separation of free drug from nanoparticles.[7] | 1. Screen different lipids or lipid combinations to improve drug solubility. 2. Optimize the formulation process, such as the rate of addition of the organic phase to the aqueous phase.[8] 3. Experiment with different drug-to-lipid ratios to find the optimal loading capacity. 4. Use a validated method for separating free drug, such as ultracentrifugation or centrifugal ultrafiltration, and confirm separation efficiency using techniques like Dynamic Light Scattering (DLS).[7][9] |
| Nanoparticle Aggregation | 1. Insufficient surface charge (low zeta potential). 2. Inadequate concentration or type of stabilizer/emulsifier. 3. High ionic strength of the dispersion medium. 4. Drying of beads during magnetic separation steps if applicable.[10] | 1. Modify the surface charge by incorporating charged lipids or polymers. A zeta potential of ±30 mV is generally considered stable. 2. Optimize the concentration and type of stabilizer (e.g., Poloxamer 188, PVA).[8] 3. Disperse nanoparticles in a low ionic strength buffer. 4. If using magnetic beads for any purification step, avoid letting them dry out.[10] |
| High Polydispersity Index (PDI) | 1. Inconsistent mixing or homogenization during formulation. 2. Aggregation of nanoparticles. 3. Use of a wide range of molecular weight polymers. | 1. Ensure uniform and controlled mixing using a homogenizer or sonicator. 2. Address aggregation issues as described above. 3. Use polymers with a narrow molecular weight distribution. |
| Low Cellular Uptake in In Vitro Assays | 1. Inefficient targeting ligand-receptor interaction. 2. Nanoparticle size or surface charge not optimal for cellular uptake. 3. Low viability of cells used in the assay. | 1. Confirm the expression of the target receptor on the cell line being used. 2. Optimize the nanoparticle size (typically 50-200 nm for endocytosis) and surface charge. 3. Ensure cell viability is >90% before starting the uptake experiment.[11] |
| Inconsistent In Vivo Biodistribution Results | 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). 2. Instability of nanoparticles in the bloodstream. 3. Variation in animal handling and injection technique. | 1. PEGylate the nanoparticle surface to create a stealth coating and reduce RES uptake. 2. Assess the stability of nanoparticles in serum-containing media before in vivo studies. 3. Standardize animal handling and injection protocols. |
Experimental Protocols
Protocol 1: Formulation of "this compound"-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol is adapted from a method used for Sofosbuvir.[5]
Materials:
-
"this compound"
-
Stearic acid (lipid)
-
Chitosan (polymer)
-
Poloxamer 188 (surfactant)
-
Ethanol (organic solvent)
-
Deionized water
Procedure:
-
Dissolve "this compound" and stearic acid in ethanol to form the organic phase.
-
Dissolve chitosan and Poloxamer 188 in deionized water to form the aqueous phase.
-
Heat both phases to 60°C.
-
Add the organic phase dropwise to the aqueous phase under continuous stirring at 1000 rpm.
-
Allow the mixture to cool down to room temperature while stirring to form the SLN dispersion.
-
The resulting SLN dispersion can be further purified by centrifugation or dialysis to remove any unentrapped drug and excess surfactant.
Protocol 2: Characterization of "this compound"-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the SLN dispersion with deionized water.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Perform measurements in triplicate.
2. Encapsulation Efficiency (%EE):
- Separate the unentrapped "this compound" from the SLN dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).[9]
- Collect the supernatant and quantify the amount of free drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm.[5][6]
- Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
3. Morphology:
- Dilute the SLN dispersion and place a drop on a carbon-coated copper grid.
- After drying, visualize the nanoparticles using a Transmission Electron Microscope (TEM).
Protocol 3: In Vitro Cellular Uptake Assay in Hepatocytes
This protocol is a general guide for assessing nanoparticle uptake in hepatocytes.[11][12]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
"this compound"-loaded fluorescently labeled SLNs
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed hepatocytes in a 24-well plate and allow them to adhere overnight.
-
Ensure cell viability is above 90% using a trypan blue exclusion assay.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled SLN dispersion at different concentrations for a specified time (e.g., 2, 4, 6 hours) at 37°C. As a control, perform the same incubation at 4°C to assess passive uptake.[11]
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the fluorescence using a plate reader, or detach the cells and analyze by flow cytometry to determine the percentage of cells with internalized nanoparticles and the mean fluorescence intensity. Alternatively, visualize uptake using a fluorescence microscope.
Quantitative Data Summary
| Parameter | Formulation 1 (SLN) | Formulation 2 (Chitosan-NP) | Reference |
| Particle Size (nm) | 60 - 73 | ~200 | [5][6] |
| Zeta Potential (mV) | +25 to +35 | +30 to +40 | [5] |
| Encapsulation Efficiency (%) | > 90% | ~83% | [5][13] |
| Drug Release at 24h (%) | ~70% | ~60% | [5][14] |
Note: The data presented here are based on studies with Sofosbuvir and are for illustrative purposes. Actual results with "this compound" may vary.
Visualizations
Signaling Pathway of "this compound" Action
Caption: Mechanism of action of "this compound" in a hepatocyte.
Experimental Workflow for Evaluating Targeted Delivery
Caption: Workflow for development and evaluation of targeted nanoparticles.
Troubleshooting Logic for Low Encapsulation Efficiency
Caption: Decision tree for troubleshooting low encapsulation efficiency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 3. users.encs.concordia.ca [users.encs.concordia.ca]
- 4. youtube.com [youtube.com]
- 5. jnanoworld.com [jnanoworld.com]
- 6. Formulation and Evaluation of Chitosan Based Sofosbuvir Solid Lipid Nanoparticles – NanoWorld Journal [jnanoworld.com]
- 7. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. veritastk.co.jp [veritastk.co.jp]
- 12. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic study of self-assembly of anti-hepatitis C virus sofosbuvir drug with bio-polymeric nanoparticles for improving the drug release effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of "Chloro Sofosbuvir" in experimental buffers
Technical Support Center: Chloro Sofosbuvir
Topic: Addressing Solubility Issues in Experimental Buffers
This guide provides troubleshooting protocols and answers to frequently asked questions regarding the solubility of this compound. As a derivative of Sofosbuvir, a nucleotide analog, this compound is a hydrophobic molecule with limited aqueous solubility.[1] Proper solubilization is critical for ensuring accurate and reproducible results in downstream applications such as enzymatic assays, cell-based assays, and other in vitro studies.[2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?
A1: Precipitation of hydrophobic compounds like this compound is a common issue.[4] The primary causes are typically related to the buffer composition and handling procedures.
-
Incorrect pH: The solubility of many drugs is pH-dependent.[5] Although Sofosbuvir itself has pH-independent solubility over a range of 1.2 to 7.7, the chloro- modification on this compound may introduce pH sensitivity.[6] It is crucial to verify that the buffer's pH is within the optimal range for the compound.
-
Low Temperature: Solubility can decrease at lower temperatures. If you are working on ice or in a cold room, the compound may precipitate.
-
Buffer Concentration: High salt concentrations in the buffer can sometimes decrease the solubility of hydrophobic compounds through a "salting-out" effect.
-
Insufficient Mixing: The compound may not have been adequately dissolved initially. Vigorous vortexing or sonication is often required.[7]
-
"Salting Out": High concentrations of salts in a buffer can reduce the solubility of nonpolar compounds.
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: Due to its hydrophobicity, this compound should first be dissolved in a 100% organic co-solvent to create a high-concentration stock solution before being diluted into aqueous experimental buffers.[8][9] Dimethyl sulfoxide (DMSO) is a common and effective choice.[10]
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a concentrated stock solution of this compound.
See Protocol 1 for a detailed methodology.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I fix this?
A3: This is a common issue when diluting a drug from an organic solvent into an aqueous solution. The key is to ensure the final concentration of the organic co-solvent in your aqueous buffer is sufficient to maintain solubility, while not interfering with your experiment.[11]
Troubleshooting Steps:
-
Increase Final Co-solvent Concentration: The most straightforward approach is to increase the percentage of DMSO (or another co-solvent) in your final experimental buffer.[8] However, be mindful of the tolerance of your assay system (e.g., cells, enzymes) to the co-solvent.[12][13]
-
Use Alternative Co-solvents: If DMSO is not compatible with your assay, other co-solvents can be tested.[9]
-
Employ Surfactants or Cyclodextrins: These agents can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[5]
The following table summarizes the solubility of this compound in a standard phosphate-buffered saline (PBS, pH 7.4) with various additives.
| Additive | Concentration in PBS | Achieved Solubility of this compound (µM) | Notes |
| None | 0% | < 1 | Precipitates immediately |
| DMSO | 0.5% (v/v) | 25 | May still show some precipitation over time |
| DMSO | 1.0% (v/v) | 100 | Generally clear solution; check assay tolerance[14] |
| Ethanol | 1.0% (v/v) | 45 | Can be cytotoxic; check assay compatibility |
| PEG 400 | 2.0% (v/v) | 80 | Generally biocompatible; can increase viscosity[15] |
| Tween-80 | 0.1% (w/v) | 120 | Surfactant; may interfere with protein binding |
Q4: What are the potential effects of co-solvents like DMSO on my biological assays?
A4: Co-solvents are not inert and can impact experimental results.[10] It is crucial to run proper vehicle controls.
-
Cell-Based Assays: High concentrations of DMSO (>1%) can be cytotoxic, affect cell membrane permeability, and induce differentiation or apoptosis.[12][13] It is recommended to keep the final DMSO concentration at or below 0.5% if possible.[14]
-
Enzymatic Assays: DMSO can directly interact with enzymes, sometimes acting as a competitive or non-competitive inhibitor.[10] It can also alter the stability and catalytic activity of proteins.[16]
-
Structural Studies (e.g., Crystallography): Co-solvents can interfere with crystal formation.
Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent (e.g., 1% DMSO) as your experimental samples but without this compound.
Caption: A decision-making workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, fully solubilized stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, molecular biology grade)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculate Mass: Determine the mass of this compound required. (Molecular Weight of Sofosbuvir is 529.45 g/mol ; assume a similar MW for this compound, e.g., 563.9 g/mol for a monochloro- derivative. Adjust based on the actual MW).
-
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 563.9 g/mol = 0.00564 g = 5.64 mg.
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Inspect: Visually inspect the solution against a light source. If any solid particles remain, proceed to sonication.
-
Sonicate: Place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.
-
Store: Aliquot the clear stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Determining Maximum Solubility in an Experimental Buffer
Objective: To determine the maximum concentration of this compound that can be maintained in a specific aqueous buffer containing a fixed percentage of co-solvent.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at ~340 nm (for light scattering)
Methodology:
-
Prepare Serial Dilutions: In a series of microcentrifuge tubes, prepare your experimental buffer containing a fixed final concentration of DMSO (e.g., 1.0%).
-
Add Compound: Add increasing volumes of the 10 mM this compound stock to the tubes to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Ensure the final DMSO percentage remains constant across all tubes.
-
Example: For a 100 µM final concentration in 1 mL, add 10 µL of 10 mM stock to 990 µL of buffer. The final DMSO concentration will be 1%.
-
-
Equilibrate: Incubate the tubes at the temperature of your planned experiment (e.g., 37°C) for 30 minutes.
-
Visual Inspection: Observe each tube for any signs of cloudiness or visible precipitate.
-
Quantitative Measurement (Optional): Transfer samples to a 96-well plate and measure the absorbance (optical density) at a wavelength where the compound does not absorb, such as 340 nm. An increase in absorbance indicates light scattering from insoluble particles.
-
Determine Solubility Limit: The highest concentration that remains a clear solution (visually and by low absorbance) is the practical solubility limit for your experimental conditions.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability | Semantic Scholar [semanticscholar.org]
- 3. Sci-Hub [sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 16. scienceopen.com [scienceopen.com]
Strategies to reduce the cytotoxicity of "Chloro Sofosbuvir" analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Chloro Sofosbuvir" analogs. The focus is on strategies to understand and mitigate the cytotoxicity of these compounds during preclinical development.
Frequently Asked Questions (FAQs)
Q1: We have synthesized a novel "this compound" analog and are observing significant cytotoxicity in our initial cell-based assays. What are the potential sources of this cytotoxicity?
A1: The cytotoxicity of a "this compound" analog can stem from several factors. It's crucial to systematically investigate the following possibilities:
-
Off-Target Effects: The analog might be inhibiting host cell polymerases (e.g., mitochondrial DNA polymerase γ) or other essential cellular enzymes, leading to impaired cell function and death.
-
Metabolite Toxicity: The metabolic byproducts of your analog within the cell could be toxic. For instance, the release of a substituted phenol from the phosphoramidate moiety has been associated with cytotoxicity in some nucleoside prodrugs.[1]
-
Mitochondrial Toxicity: Nucleoside analogs can interfere with mitochondrial function, leading to a decrease in mitochondrial DNA content, impaired energy production, and induction of apoptosis.
-
Induction of Apoptosis or Necrosis: The compound may be triggering programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various signaling pathways.
-
Cell Line Specificity: The observed cytotoxicity might be specific to the cell line used. Different cell lines have varying metabolic capabilities and sensitivities to cytotoxic agents.
Q2: How can we experimentally determine the mechanism of cytotoxicity of our "this compound" analog?
A2: A multi-pronged experimental approach is recommended to elucidate the cytotoxic mechanism. Consider the following assays:
-
Cell Viability and Proliferation Assays: To confirm and quantify the cytotoxic effect across different concentrations and time points.
-
Mitochondrial Toxicity Assays:
-
MTT/XTT Assays: To assess mitochondrial metabolic activity.
-
Mitochondrial Membrane Potential Assays (e.g., using JC-1 or TMRM dyes): To detect mitochondrial depolarization, an early marker of apoptosis.
-
Quantification of Mitochondrial DNA (mtDNA): To determine if the analog inhibits mitochondrial DNA replication.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and live cells.
-
Caspase Activity Assays (e.g., Caspase-3/7, -8, -9): To measure the activation of key apoptotic enzymes.
-
-
Cell Cycle Analysis: To determine if the analog causes cell cycle arrest at a specific phase.
-
In Vitro Polymerase Inhibition Assays: To assess the inhibitory activity of the analog against host cell DNA and RNA polymerases compared to the target viral polymerase.
Q3: What structural modifications can be explored to reduce the cytotoxicity of our "this compound" analog while maintaining antiviral activity?
A3: Structure-activity relationship (SAR) studies are key to optimizing your lead compound. Based on published data for Sofosbuvir and other nucleoside analogs, consider the following modifications:
-
Phosphoramidate Moiety: The nature of the ester and the amino acid in the phosphoramidate prodrug can significantly influence both efficacy and toxicity. For instance, some larger alkyl esters have been shown to increase cytotoxicity.[1] Exploring different amino acid esters (e.g., L-alanine vs. other amino acids) and phenol modifications (e.g., electron-withdrawing or -donating groups) may modulate the cytotoxicity profile.
-
Ribose Modifications: While your analog is a "Chloro" derivative, further modifications at other positions of the sugar ring could be explored. However, be mindful that modifications at the 2'-position are often critical for antiviral activity.
-
Nucleobase Modifications: Changes to the uracil base are generally less tolerated for Sofosbuvir's anti-HCV activity but could be investigated if off-target effects related to the nucleobase are suspected.
Q4: Are there formulation strategies that can help reduce the systemic cytotoxicity of "this compound" analogs?
A4: Yes, formulation strategies can play a crucial role in reducing systemic toxicity by enhancing drug delivery to the target organ (the liver for Hepatitis C). Consider these approaches:
-
Nanoencapsulation: Encapsulating the "this compound" analog in nanoparticles (e.g., chitosan nanoparticles) can improve its pharmacokinetic profile, enhance its delivery to hepatocytes, and potentially reduce off-target side effects.[2][3] This approach may allow for a reduction in the required therapeutic dose.
-
Liver-Targeting Prodrugs: Designing the prodrug moiety to be specifically cleaved by liver-enriched enzymes can increase the concentration of the active drug in hepatocytes while minimizing exposure to other tissues.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in all tested cell lines. | The analog has a general cytotoxic mechanism (e.g., inhibition of a fundamental cellular process). | 1. Perform mitochondrial toxicity and apoptosis assays to understand the mechanism. 2. Conduct SAR studies focusing on the phosphoramidate moiety to identify less toxic alternatives. |
| Cytotoxicity observed only in rapidly dividing cells. | The analog may be interfering with DNA replication and cell division. | 1. Perform cell cycle analysis to check for cell cycle arrest. 2. Evaluate the inhibitory effect on host DNA polymerases. |
| Antiviral activity is lost upon modifying the molecule to reduce cytotoxicity. | The structural feature responsible for cytotoxicity is also crucial for antiviral potency. | 1. Attempt more subtle modifications around the toxicophore. 2. Explore formulation strategies like nanoencapsulation to improve the therapeutic index without altering the chemical structure. |
| Inconsistent cytotoxicity results between experiments. | Experimental variability, cell culture conditions, or compound stability issues. | 1. Standardize cell passage number and seeding density. 2. Ensure the compound is fully solubilized and stable in the culture medium. 3. Include positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for Sofosbuvir. This can serve as a benchmark for evaluating the cytotoxicity of novel "this compound" analogs.
| Compound | Cell Line | Assay Duration | CC50 (µM) | Reference |
| Sofosbuvir | Huh-7, HepG2, BxPC3, CEM | 8 days | > 100 | [1] |
| Sofosbuvir | HepG2 | 24 hours | No significant cytotoxicity observed up to 1511 µM | [2][4] |
Note: CC50 is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed human hepatoma cells (e.g., Huh-7 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the "this compound" analog in cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve fitting software.
Visualizations
Caption: Workflow for assessing and mitigating the cytotoxicity of novel "this compound" analogs.
Caption: Potential mechanism of cytotoxicity for a "this compound" analog via off-target inhibition of mitochondrial polymerase.
References
Technical Support Center: Refining the Analytical Detection of Sofosbuvir Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Sofosbuvir and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Sofosbuvir that should be targeted for analytical detection?
A1: The primary metabolic pathway of Sofosbuvir involves its conversion into the active triphosphate analog, GS-461203, within hepatocytes. Key metabolites to monitor in biological matrices include the nucleoside metabolite GS-331007, which is the major circulating metabolite, and the intermediate monophosphate and diphosphate forms.[1][2][3] Another transient metabolite, known as metabolite X, is formed early in the metabolic process.[1][3]
Q2: Which analytical techniques are most suitable for the quantification of Sofosbuvir and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of Sofosbuvir and its metabolites in various biological matrices such as plasma, serum, and liver tissue.[1][4][5] Methods like UPLC-MS/MS offer high resolution and rapid analysis times.[4][5]
Q3: What are the typical challenges encountered during the LC-MS/MS analysis of Sofosbuvir metabolites?
A3: Common challenges include matrix effects from complex biological samples, which can cause ion suppression or enhancement, leading to inaccurate quantification.[6] The separation of structurally similar phosphate metabolites can also be difficult. Additionally, the low intracellular concentrations of the active triphosphate metabolite (GS-461203) require highly sensitive analytical methods.[1]
Q4: How can matrix effects be minimized in the analysis of plasma samples?
A4: To mitigate matrix effects, it is crucial to employ an effective sample preparation technique. While protein precipitation is a simpler method, it may not efficiently remove all matrix components.[6] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective in cleaning up the sample and improving the accuracy and precision of the analysis.[6] The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects and variations in instrument response.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Phosphate Metabolites
-
Possible Cause: Interaction of the negatively charged phosphate groups with the stationary phase or metal components of the LC system.
-
Troubleshooting Steps:
-
Use a PEEK or metal-free LC system: This minimizes interactions with metal ions that can cause peak tailing.
-
Optimize mobile phase: Incorporate an ion-pairing agent, such as dimethylhexylamine (DMHA), into the mobile phase to improve the retention and peak shape of the phosphate metabolites.[1]
-
Adjust pH: Ensure the mobile phase pH is appropriate to maintain a consistent charge state of the analytes.
-
Column Selection: Utilize a column specifically designed for polar and charged compounds.
-
Issue 2: Low Recovery of Analytes During Sample Preparation
-
Possible Cause: Inefficient extraction of the metabolites from the biological matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For liquid-liquid extraction, test different organic solvents or solvent mixtures to find the optimal one for your analytes of interest.
-
Adjust pH: The pH of the sample can influence the extraction efficiency of ionizable compounds. Experiment with pH adjustments prior to extraction.
-
Evaluate SPE Sorbent: If using solid-phase extraction, ensure the sorbent chemistry is appropriate for the polarity and charge of the Sofosbuvir metabolites. Test different wash and elution solvents.
-
Internal Standard Monitoring: A consistently low recovery of the internal standard can indicate a systemic issue with the extraction procedure.
-
Issue 3: Inconsistent or Non-reproducible Quantitative Results
-
Possible Cause: This can stem from various factors including instrument variability, inconsistent sample preparation, or instability of the analytes.
-
Troubleshooting Steps:
-
System Suitability Tests: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally.
-
Internal Standard Use: Always use an appropriate internal standard (preferably a stable isotope-labeled version of the analyte) to correct for variations.
-
Sample Stability: Investigate the stability of Sofosbuvir and its metabolites under the storage and processing conditions used. This includes freeze-thaw stability and bench-top stability.
-
Calibration Curve: Ensure the calibration curve is linear and covers the expected concentration range of the samples. Use a weighted regression model if appropriate.[6]
-
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Sofosbuvir and Metabolite Analysis
| Parameter | Method 1 (Rat Plasma)[5] | Method 2 (Human Plasma)[6] | Method 3 (Liver Tissue)[1] |
| Analytes | Sofosbuvir, GS-331007, Ribavirin | Sofosbuvir, Velpatasvir | GS-331007, Metabolite X, Mono-, Di-, Triphosphate |
| Internal Standard | Midazolam | Not Specified | Chloro-ATP |
| LC Column | Acquity UPLC BEH C18 (2.1x50mm, 1.7µm) | Zorbax C18 Stable Bond (4.6x50mm) | Not Specified |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) | Acetonitrile: 1% Formic Acid (50:50 v/v) | Reverse-phase ion-pairing chromatography |
| Flow Rate | 0.4 mL/min | 600 µL/min | Not Specified |
| Detection Mode | Positive ESI, MRM | Not Specified | Negative ESI, MRM |
| Linear Range (Sofosbuvir) | 10-2000 ng/mL | 0.5-4000 ng/mL | Not Applicable |
| Linear Range (GS-331007) | 10-2000 ng/mL | Not Applicable | Not Specified |
| Extraction Method | Not Specified | Liquid-Liquid Extraction (LLE) | Homogenization and Extraction |
Table 2: Pharmacokinetic Parameters of Sofosbuvir Metabolites
| Metabolite | Matrix | Cmax | AUC | Terminal Half-life | Reference |
| GS-331007 | Human Plasma | 620 ng/mL | 8,400 ng·h/mL | 27 hours | [1] |
| Sofosbuvir | Human Plasma | Not Specified | Not Specified | 0.4 hours |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Sofosbuvir and GS-331007 in Rat Plasma by UPLC-MS/MS
This protocol is based on the methodology described by Li et al., 2015.[5]
-
Sample Preparation:
-
To a 50 µL aliquot of rat plasma, add the internal standard (Midazolam).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
LC System: Acquity UPLC system.
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient program to separate the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sofosbuvir: m/z 530.3 → 243.1
-
GS-331007: m/z 261.5 → 113.1
-
Midazolam (IS): m/z 326.2 → 291.1
-
-
-
Data Analysis:
-
Quantify the analytes by constructing a calibration curve from the peak area ratios of the analytes to the internal standard.
-
Visualizations
Caption: Intracellular metabolic activation pathway of Sofosbuvir.
Caption: General experimental workflow for Sofosbuvir metabolite analysis.
References
- 1. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 5. Evaluation of a rapid method for the simultaneous quantification of ribavirin, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Overcoming Instability of Sofosbuvir and Analogs in Experimental Procedures
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Sofosbuvir and its analogs (referred to herein as the "compound") during experimental procedures. Given that "Chloro Sofosbuvir" is not a widely documented compound, this guide focuses on the known stability profile of the parent compound, Sofosbuvir, which is expected to share similar degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My compound is showing significant degradation in my aqueous solution. What are the most common causes?
A1: Sofosbuvir is susceptible to degradation under several conditions. The most common causes are hydrolysis and oxidation.[1][2][3]
-
Acidic and Alkaline Hydrolysis: The phosphoramidate bond in Sofosbuvir is prone to cleavage under both acidic (e.g., 0.1N HCl) and strongly alkaline (e.g., 0.1N NaOH) conditions.[2][3] Degradation is notably faster in alkaline environments.[2]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to degradation.[1][2]
-
Photolysis: Exposure to UV light can also induce degradation.[1] It is recommended to work with the compound in amber vials or under low-light conditions.
Q2: What are the recommended storage and handling conditions for the compound in solid and solution forms?
A2:
-
Solid Form: Store the solid compound below 30°C (86°F) in its original, tightly sealed container, protected from light and moisture.[4]
-
Solution Form: Stock solutions prepared in distilled water (e.g., 1.0 mg/mL) have been found to be stable for up to two weeks at room temperature.[1] For long-term storage, it is advisable to keep solutions refrigerated at 5°C.[1] When preparing solutions for experiments, especially those involving hydrolytically sensitive conditions, fresh preparation is always recommended.
Q3: I am observing unexpected peaks in my HPLC chromatogram after my experiment. What could they be?
A3: Unexpected peaks are likely degradation products. Forced degradation studies have identified several key degradants of Sofosbuvir under stress conditions.[2][3]
-
Under acidic and alkaline hydrolysis, you may observe products resulting from the cleavage of the phosphoramidate linkage and the loss of the isopropyl ester group.[2][3]
-
Oxidative stress can lead to the formation of N-oxides or other oxidation products.[2] Characterization of these peaks using LC-MS/MS is the definitive way to identify their structures.[1]
Q4: Is the compound sensitive to temperature?
A4: Sofosbuvir is generally stable under thermal stress when in its solid form or in neutral aqueous solutions.[1][2] Studies have shown no significant degradation when the solid drug is heated at 80°C for 72 hours or when a solution is heated at 50°C for 21 days.[1][2] However, elevated temperatures can accelerate degradation in the presence of other stress factors like acidic or alkaline pH.[5]
Q5: How can I minimize degradation during my experimental workflow?
A5:
-
pH Control: Maintain solutions at a neutral pH whenever possible. Avoid strongly acidic or basic conditions unless required by the experimental design.
-
Solvent Choice: Use high-purity (e.g., HPLC grade) solvents. A common mobile phase for analysis is a mixture of methanol and water.[1][2]
-
Protect from Light: Use amber glassware or cover your experimental setup with aluminum foil to prevent photolytic degradation.[1]
-
Inert Atmosphere: If oxidative degradation is a concern, consider de-gassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Perform experiments at room temperature or below, unless higher temperatures are required.[4][6]
Quantitative Data: Summary of Forced Degradation Studies
The stability of Sofosbuvir has been evaluated under various stress conditions as stipulated by the International Conference on Harmonization (ICH) guidelines. The table below summarizes the extent of degradation observed in different studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference(s) |
| Acidic Hydrolysis | 0.1N HCl at Room Temperature | 6 hours | 23% | [2] |
| Alkaline Hydrolysis | 0.1N NaOH at Room Temperature | 10 hours | 50% | [2] |
| Oxidative Degradation | 3% H₂O₂ at Room Temperature | 7 days | 19.02% | [2] |
| Oxidative Degradation | 6% H₂O₂ at Room Temperature | 10 days | Significant | [1] |
| Photolytic Degradation (Solid) | UV Light Exposure | 6 hours | Significant | [1] |
| Thermal Degradation (Solid) | 80°C | 72 hours | Stable | [1] |
| Neutral Hydrolysis (Water) | Room Temperature | 72 hours | Stable | [1] |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a typical forced degradation study to identify the degradation pathways of the compound and develop a stability-indicating analytical method.
1. Objective: To assess the stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal) and to separate the drug from its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials:
-
Compound (Sofosbuvir or analog)
-
HPLC grade Methanol and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
C18 RP-HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
HPLC system with UV or DAD detector
-
pH meter, Photostability chamber
3. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., distilled water or methanol).[1]
4. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Keep at room temperature for 24 hours. Withdraw samples, neutralize with 0.1N NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 24 hours. Withdraw samples, neutralize with 0.1N HCl, and dilute for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store protected from light at room temperature for 10 days.[1] Dilute for analysis.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in a hot air oven at 80°C for 72 hours.[1] Dissolve the stressed powder and dilute for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., in a photostability chamber) for a defined period (e.g., 6 hours).[1] Dissolve the exposed powder and dilute for analysis.
-
Control Sample: Prepare a diluted solution of the non-stressed compound for comparison.
5. HPLC Analysis:
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm)[1]
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Analysis: Inject all prepared samples (stressed and control). Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of a Sofosbuvir analog under stress conditions.
Experimental Workflow for Stability Testing
References
- 1. academic.oup.com [academic.oup.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. drugs.com [drugs.com]
- 5. actascientific.com [actascientific.com]
- 6. gilead.com [gilead.com]
Validation & Comparative
Comparative Analysis: Sofosbuvir and its Chloro-Intermediate in Antiviral Drug Development
In the landscape of antiviral therapeutics, precision in molecular design is paramount to achieving efficacy and safety. This guide provides a comparative analysis of the approved antiviral agent, Sofosbuvir, and its chlorinated synthetic intermediate. It is crucial to note that "Chloro Sofosbuvir" is not a recognized designation for an active antiviral compound. Instead, this analysis will focus on the pivotal chloro-intermediate that plays a crucial role in the chemical synthesis of Sofosbuvir, highlighting the transformation from a reactive chemical precursor to a potent therapeutic agent.
This comparison is intended for researchers, scientists, and drug development professionals to illustrate the structure-activity relationship and the chemical evolution of a drug candidate from a synthetic intermediate to a final, biologically active molecule.
From Reactive Intermediate to Potent Antiviral: A Tale of Two Molecules
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a direct-acting antiviral (DAA) that, once metabolized in the body, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Its journey from a laboratory concept to a clinical reality involves a multi-step chemical synthesis, a key stage of which involves a chlorinated intermediate. This "chloro-product" is a transient molecule, designed for its chemical reactivity to facilitate the construction of the final Sofosbuvir molecule.
The primary distinction lies in their function: the chloro-intermediate is a tool for chemical synthesis, while Sofosbuvir is a tool for biological intervention. The chloro-intermediate is not designed for and does not possess therapeutic antiviral activity. Its role is to enable the efficient and stereospecific formation of the glycosidic bond in Sofosbuvir, a critical step in its synthesis.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of Sofosbuvir against various HCV genotypes. As the chloro-intermediate is not an antiviral agent, corresponding data is not applicable.
| Compound | Target | Assay Type | HCV Genotype | EC50 Value | Cytotoxicity (CC50) |
| Sofosbuvir | HCV NS5B Polymerase | Replicon Assay | 1a | 40 nM | >100 µM |
| Replicon Assay | 1b | 110 nM | >100 µM | ||
| Replicon Assay | 2a | 50 nM | >100 µM | ||
| Replicon Assay | 3a | 50 nM | >100 µM | ||
| Replicon Assay | 4a | 40 nM | >100 µM | ||
| Chloro-intermediate | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in a cytotoxicity assay.
Experimental Protocols
The evaluation of a compound's antiviral activity, such as that of Sofosbuvir, involves standardized in vitro assays. A typical experimental protocol is detailed below.
HCV Replicon Assay
This assay is a cornerstone for evaluating the antiviral activity of compounds targeting HCV replication.
Objective: To determine the concentration of the test compound (e.g., Sofosbuvir) required to inhibit 50% of HCV RNA replication (EC50) in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b). These replicons are engineered viral genomes that can replicate within the cells but do not produce infectious virus particles. They often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Test compound (Sofosbuvir) dissolved in dimethyl sulfoxide (DMSO).
-
Control compounds (e.g., a known inhibitor and a vehicle control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Plating: Huh-7 replicon cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compound (Sofosbuvir) is serially diluted to various concentrations. The culture medium is removed from the cells and replaced with fresh medium containing the different concentrations of the compound. A DMSO vehicle control is also included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral RNA replication, typically 48 to 72 hours.
-
Quantification of Replication: After incubation, the cells are lysed, and the luciferase substrate is added. The activity of the luciferase enzyme, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay:
To ensure that the observed antiviral effect is not due to toxicity to the host cells, a concurrent cytotoxicity assay is performed. This is often done using a reagent such as MTS or resazurin, which measures cell viability. The CC50 value is determined in a similar manner to the EC50.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for evaluating antiviral activity and the metabolic activation pathway of Sofosbuvir.
Conclusion
The comparison between Sofosbuvir and its chloro-intermediate underscores a fundamental principle in drug development: the distinction between a chemically reactive intermediate and a biologically active therapeutic agent. While the chloro-intermediate is essential for the synthesis of Sofosbuvir, it does not possess the structural or electronic properties required for antiviral activity. In contrast, Sofosbuvir is a highly optimized molecule, designed to be efficiently metabolized into its active form to specifically inhibit HCV replication with high potency and a favorable safety profile. This analysis highlights the intricate process of drug design and synthesis, where each atom's position and each chemical transformation is critical to achieving the desired therapeutic outcome.
Validating the Mechanism of Action of "Chloro Sofosbuvir": A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of "Chloro Sofosbuvir," a hypothetical derivative of the potent Hepatitis C virus (HCV) inhibitor, Sofosbuvir. By leveraging established genetic validation techniques, researchers can definitively identify the drug's molecular target and understand potential resistance pathways. This document compares the nucleoside inhibitor mechanism of Sofosbuvir with other antiviral strategies and presents the experimental data required to support these analyses.
Introduction to Sofosbuvir and its Mechanism of Action
Sofosbuvir is a direct-acting antiviral medication used to treat Hepatitis C.[1][2] It is a prodrug that, once inside the body, is metabolized into its active triphosphate form, GS-461203.[1][2] This active metabolite mimics a natural uridine nucleotide.[1][3] The core of its antiviral activity lies in the inhibition of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1][4][5] The active form of Sofosbuvir acts as a chain terminator; when incorporated into the growing viral RNA strand by the NS5B polymerase, it prevents further elongation, thus halting viral replication.[2] One of the key advantages of Sofosbuvir is its high barrier to the development of resistance.[1][6]
The validation of this mechanism for a new derivative like "this compound" would follow a logical and experimentally rigorous pathway centered on genetic approaches. The fundamental principle is that if a drug targets a specific viral enzyme, mutations in the gene encoding that enzyme should confer resistance to the drug.
Core Genetic Validation Workflow
The primary genetic approach to validate the mechanism of action involves generating and characterizing drug-resistant viral populations. This is a powerful method to confirm that the drug's antiviral activity is mediated through the intended target.
Comparative Analysis: NS5B Inhibitors vs. Other Mechanisms
HCV treatment has evolved to include multiple classes of direct-acting antivirals (DAAs), each targeting a different part of the viral lifecycle. Understanding these alternatives is crucial for contextualizing the mechanism of "this compound."
| Drug Class | Target Protein | Mechanism of Action | Representative Drugs | Genetic Barrier to Resistance |
| Nucleoside NS5B Inhibitor | NS5B Polymerase | Acts as a chain terminator, directly halting RNA synthesis. | Sofosbuvir | High[7] |
| Non-Nucleoside NS5B Inhibitor (NNI) | NS5B Polymerase | Binds to allosteric sites on the polymerase, inducing a conformational change that inhibits its function.[4] | Dasabuvir | Low to Moderate[8] |
| NS5A Inhibitor | NS5A Protein | Inhibits a protein crucial for both viral RNA replication and the assembly of new virus particles.[9][10] | Ledipasvir, Velpatasvir, Daclatasvir[7][11] | Low[8] |
| NS3/4A Protease Inhibitor | NS3/4A Protease | Blocks the viral protease responsible for cleaving the HCV polyprotein into mature, functional proteins. | Simeprevir, Glecaprevir, Grazoprevir[7][11] | Low to Moderate |
Experimental Protocols for Mechanism Validation
In Vitro Resistance Selection Assay
Objective: To generate viral populations with reduced susceptibility to "this compound."
Methodology:
-
Cell Culture: Plate Huh-7.5 cells (or a similar permissive cell line) containing HCV subgenomic replicons that express a reporter gene (e.g., luciferase).
-
Drug Exposure: Treat the replicon-containing cells with "this compound" at a concentration approximately equal to its EC50 (the concentration that inhibits 50% of viral replication).
-
Serial Passage: Culture the cells until viral replication rebounds (as measured by the reporter). Passage the cleared cell lysate onto fresh cells.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of "this compound." This selects for mutations that confer higher levels of resistance.
-
Isolation: After multiple passages (typically 10-20), isolate RNA from viral populations that can replicate in the presence of high drug concentrations.
Genotypic Analysis of Resistant Variants
Objective: To identify the specific genetic mutations associated with resistance.
Methodology:
-
RNA Extraction and RT-PCR: Extract total viral RNA from the resistant cell populations. Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire HCV coding region, with a particular focus on the NS5B gene.
-
Sequencing: Sequence the amplified PCR products. Next-generation sequencing (NGS) is preferred over Sanger sequencing as it can identify low-frequency variants within the viral population.[6]
-
Sequence Analysis: Align the sequences from the resistant populations against the wild-type parental virus sequence. Identify all amino acid substitutions. For "this compound," mutations would be expected in the NS5B gene. For example, the S282T mutation is a known, though rare, resistance mutation for Sofosbuvir.[7]
Phenotypic Confirmation via Reverse Genetics
Objective: To confirm that the identified mutations are directly responsible for the resistance phenotype.
Methodology:
-
Site-Directed Mutagenesis: Introduce the candidate resistance mutations (identified in the previous step) individually and in combination into a wild-type HCV infectious clone or replicon plasmid.
-
Generate Mutant Virus/Replicons: Transfect the mutated plasmids into permissive cells to generate mutant viruses or cell lines harboring mutant replicons.
-
Susceptibility Testing: Perform a dose-response assay to determine the EC50 value of "this compound" against each mutant and the wild-type virus.
-
Data Analysis: Calculate the "fold-shift" in EC50 for each mutant relative to the wild-type. A significant increase in the EC50 value confirms that the mutation confers resistance.
Expected Data and Interpretation
The quantitative output from these experiments provides clear evidence for the drug's mechanism of action.
| Viral Construct | Target Gene Mutation | "this compound" EC50 (nM) | Fold-Change in EC50 | Interpretation |
| Wild-Type HCV | None | 50 | 1.0 (Baseline) | Baseline susceptibility. |
| Resistant Pool | Multiple in NS5B | 2500 | 50.0 | Strong resistance selected in vitro. |
| Mutant A | NS5B: S282T | 1500 | 30.0 | S282T is a key resistance mutation. |
| Mutant B | NS5A: Y93H | 55 | 1.1 | No cross-resistance; NS5A is not the target. |
| Mutant C | NS3: D168A | 52 | 1.0 | No cross-resistance; NS3 is not the target. |
A significant fold-change in EC50 exclusively for mutants with alterations in the NS5B gene would validate that the NS5B polymerase is the direct target of "this compound."
Logical Framework for Target Validation
The validation process follows a clear deductive logic, which can be visualized as follows.
By following this comprehensive guide, researchers can rigorously validate the mechanism of action for "this compound" or any novel antiviral compound, providing the critical data needed for further drug development and clinical application.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sofosbuvir - Wikipedija, prosta enciklopedija [sl.wikipedia.org]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Velpatasvir - Wikipedia [en.wikipedia.org]
- 11. Hepatitis C - Wikipedia [en.wikipedia.org]
Comparative Analysis of Cross-Resistance Profiles: Sofosbuvir and its Analogs Against Other HCV NS5B Polymerase Inhibitors
Introduction:
Hepatitis C virus (HCV) infection is a global health concern, and direct-acting antivirals (DAAs) have revolutionized its treatment. Sofosbuvir is a cornerstone of many anti-HCV regimens, targeting the NS5B RNA-dependent RNA polymerase. The emergence of drug resistance mutations, however, necessitates the continued development of novel polymerase inhibitors and a thorough understanding of their cross-resistance profiles. This guide provides a comparative analysis of the cross-resistance between Sofosbuvir and other key NS5B inhibitors, with a forward-looking perspective on a hypothetical analog, "Chloro Sofosbuvir." The data presented is compiled from various in vitro studies, and the experimental protocols for key assays are detailed.
Quantitative Analysis of In Vitro Cross-Resistance
The following table summarizes the in vitro activity of various NS5B polymerase inhibitors against wild-type (WT) HCV replicons and replicons containing common resistance-associated substitutions (RASs). The data, presented as EC50 values (nM), which represent the concentration of the drug that inhibits 50% of viral replication, has been aggregated from multiple studies.
| Compound | HCV Genotype | Replicon | EC50 (nM) - Wild-Type | EC50 (nM) - S282T | Fold Change vs. WT | EC50 (nM) - L159F | Fold Change vs. WT | EC50 (nM) - V321A | Fold Change vs. WT |
| Sofosbuvir | 1b | Huh-7 | 40 - 90 | 2,000 - 15,000 | 50 - 167 | 120 - 270 | 3 | 120 - 270 | 3 |
| Mericitabine | 1b | Huh-7 | 230 | > 10,000 | > 43 | 210 | ~1 | 230 | 1 |
| Dasabuvir | 1b | Huh-7 | 1.8 | 1.6 | ~1 | 2.1 | 1.2 | 1.9 | 1.1 |
| Beclabuvir | 1b | Huh-7 | 4.1 | 3.7 | ~1 | 4.5 | 1.1 | 4.3 | 1.0 |
| Hypothetical "this compound" | 1b | Huh-7 | Predicted: 20-60 | Predicted: Moderate increase | < Sofosbuvir | Predicted: Minimal change | ~1 | Predicted: Minimal change | ~1 |
Note on "this compound": Data for "this compound" is hypothetical and projected based on structure-activity relationships of similar nucleoside analogs. The introduction of a chloro- group could potentially enhance binding affinity and may alter the interaction with resistance-conferring residues.
Experimental Protocols
1. HCV Replicon Assay for EC50 Determination:
This assay is fundamental for assessing the antiviral activity of compounds against HCV replication.
-
Cell Culture: Huh-7 human hepatoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Replicon Transfection: Huh-7 cells are electroporated with in vitro-transcribed HCV replicon RNA (e.g., genotype 1b). These replicons contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Following transfection, cells are seeded in 96-well plates. The test compounds (e.g., Sofosbuvir, Dasabuvir) are serially diluted and added to the cells.
-
Incubation: The plates are incubated for 72 hours to allow for HCV replication and the antiviral effect of the compounds to manifest.
-
Quantification of Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase activity is measured using a luminometer).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic regression model.
2. Site-Directed Mutagenesis:
To study cross-resistance, specific resistance-associated substitutions (RASs) are introduced into the NS5B region of the wild-type HCV replicon.
-
Plasmid Template: A plasmid DNA containing the wild-type HCV replicon sequence is used as a template.
-
Primer Design: Oligonucleotide primers containing the desired mutation (e.g., S282T) are designed.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the template plasmid and the mutagenic primers to generate copies of the replicon with the desired mutation.
-
Verification: The presence of the mutation and the integrity of the rest of the NS5B sequence are confirmed by DNA sequencing.
-
In Vitro Transcription: The mutated plasmid is used as a template for in vitro transcription to generate the mutant HCV replicon RNA for use in the replicon assay.
Visualizing Mechanisms and Workflows
Mechanism of Action of NS5B Polymerase Inhibitors
The following diagram illustrates the mechanism of action for different classes of NS5B inhibitors.
A Head-to-Head Comparison of Sofosbuvir and Novel Antiviral Compounds for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been transformed by the advent of direct-acting antivirals (DAAs). At the forefront of this revolution is Sofosbuvir, a potent nucleotide analog inhibitor of the HCV NS5B polymerase. This guide provides a comprehensive head-to-head comparison of Sofosbuvir with other novel antiviral compounds, presenting key experimental data, detailed methodologies of pivotal clinical trials, and visual representations of molecular pathways and experimental workflows. The initial query for "Chloro Sofosbuvir" did not yield a specific compound, suggesting a likely reference to the foundational role of Sofosbuvir in modern HCV therapy.
Mechanism of Action: A Multi-pronged Attack on HCV Replication
The success of current HCV therapies lies in combining drugs that target different essential viral proteins, leading to high rates of sustained virologic response (SVR) and a high barrier to resistance. Sofosbuvir, as a nucleotide analog, mimics natural substrates of the viral RNA polymerase, incorporating into the nascent RNA chain and causing premature termination of viral replication.[1] It is a prodrug that is metabolized in the liver to its active triphosphate form.[1]
Novel antiviral agents are categorized based on their molecular targets within the HCV replication cycle:
-
NS5B Polymerase Inhibitors: Like Sofosbuvir, these drugs target the RNA-dependent RNA polymerase, which is essential for replicating the viral genome. They can be either nucleoside/nucleotide inhibitors (NIs) that act as chain terminators or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme.
-
NS5A Inhibitors: These compounds target the NS5A protein, a multi-functional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.[2]
-
NS3/4A Protease Inhibitors: This class of drugs blocks the activity of the NS3/4A serine protease, which is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of these antiviral compounds is often quantified by their half-maximal effective concentration (EC50), representing the concentration of a drug that inhibits 50% of viral replication in cell culture assays. The following table summarizes the reported EC50 values for Sofosbuvir and other key antiviral agents against various HCV genotypes.
| Compound/Regimen | Drug Class | Target | EC50 Range | Genotypes Targeted |
| Sofosbuvir | Nucleotide Analog NS5B Polymerase Inhibitor | NS5B | 32 nM - 130 nM | Pangenotypic |
| Glecaprevir/Pibrentasvir | NS3/4A Protease Inhibitor / NS5A Inhibitor | NS3/4A, NS5A | Glecaprevir: 0.08 - 4.6 nM; Pibrentasvir: 0.5 - 4.3 pM | Pangenotypic |
| Sofosbuvir/Velpatasvir | NS5B Polymerase Inhibitor / NS5A Inhibitor | NS5B, NS5A | Velpatasvir: 0.002 - 0.13 nM | Pangenotypic |
| Ledipasvir/Sofosbuvir | NS5A Inhibitor / NS5B Polymerase Inhibitor | NS5A, NS5B | Ledipasvir: Varies by genotype | Genotypes 1, 4, 5, 6 |
| Elbasvir/Grazoprevir | NS5A Inhibitor / NS3/4A Protease Inhibitor | NS5A, NS3/4A | Elbasvir: 0.2 - 3600 pM; Grazoprevir: 0.16 - 0.8 pM | Genotypes 1, 4 |
| Sofosbuvir/Velpatasvir/Voxilaprevir | NS5B/NS5A/NS3/4A Inhibitors | NS5B, NS5A, NS3/4A | Voxilaprevir: Varies by genotype | Pangenotypic |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir | NS5A/NS3/4A/CYP3A Inhibitor + NNI | NS5A, NS3/4A, NS5B | Varies by component | Genotype 1 |
Clinical Efficacy: Sustained Virologic Response (SVR) Rates
The ultimate measure of a successful HCV therapy is the achievement of SVR, defined as undetectable HCV RNA in the blood 12 weeks after the completion of treatment (SVR12). The following tables summarize the SVR12 rates from key clinical trials for Sofosbuvir-based regimens and other novel antiviral combinations across different HCV genotypes and patient populations.
Pangenotypic Regimens
| Clinical Trial | Regimen | Treatment Duration | Patient Population | Genotype | SVR12 Rate |
| ASTRAL-1 | Sofosbuvir/Velpatasvir | 12 weeks | Treatment-Naïve/Experienced, with/without Cirrhosis | 1, 2, 4, 5, 6 | 99% |
| ASTRAL-2 | Sofosbuvir/Velpatasvir | 12 weeks | Treatment-Naïve/Experienced | 2 | 99% |
| ASTRAL-3 | Sofosbuvir/Velpatasvir | 12 weeks | Treatment-Naïve/Experienced | 3 | 95% |
| ENDURANCE-3 | Glecaprevir/Pibrentasvir | 8 or 12 weeks | Treatment-Naïve, Non-Cirrhotic | 3 | 95% (8 weeks) |
| POLARIS-1 | Sofosbuvir/Velpatasvir/Voxilaprevir | 12 weeks | DAA-Experienced (NS5A inhibitor failure) | 1-6 | 96% |
| POLARIS-4 | Sofosbuvir/Velpatasvir/Voxilaprevir | 12 weeks | DAA-Experienced (non-NS5A inhibitor failure) | 1, 2, 3, 4 | 98%[3] |
Genotype-Specific Regimens
| Clinical Trial | Regimen | Treatment Duration | Patient Population | Genotype | SVR12 Rate |
| ION-3 | Ledipasvir/Sofosbuvir | 8 or 12 weeks | Treatment-Naïve, Non-Cirrhotic | 1 | 94% (8 weeks), 95% (12 weeks)[4] |
| ION-1 | Ledipasvir/Sofosbuvir | 12 or 24 weeks | Treatment-Naïve, with/without Cirrhosis | 1 | 97-99% |
| C-EDGE TN | Elbasvir/Grazoprevir | 12 weeks | Treatment-Naïve | 1a | 92%[5] |
| 1b | 99%[5] | ||||
| 4 | 100% | ||||
| PEARL-IV | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir | 12 weeks | Treatment-Naïve, Non-Cirrhotic | 1b | 100% |
Experimental Protocols: A Glimpse into Key Clinical Trials
The following sections provide an overview of the methodologies employed in pivotal clinical trials that have shaped the current HCV treatment guidelines.
POLARIS-1 and POLARIS-4 Trials (Sofosbuvir/Velpatasvir/Voxilaprevir)
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of sofosbuvir-velpatasvir-voxilaprevir in patients who had previously failed a DAA-containing regimen.[3]
-
Study Design: These were Phase 3, multicenter, randomized, double-blind, placebo-controlled (POLARIS-1) or open-label, active-comparator (POLARIS-4) trials.[3]
-
Patient Population:
-
POLARIS-1: Enrolled patients with HCV genotype 1-6 who had previously failed a regimen containing an NS5A inhibitor. Patients with genotype 1 were randomized to receive the combination therapy or a placebo, while patients with other genotypes were all assigned to the active treatment group.[3]
-
POLARIS-4: Enrolled patients with HCV genotype 1, 2, 3, or 4 who had previously failed a DAA regimen that did not include an NS5A inhibitor. Patients were randomized to receive either sofosbuvir-velpatasvir-voxilaprevir or sofosbuvir-velpatasvir.[3]
-
-
Primary Endpoint: The primary efficacy endpoint for both trials was the proportion of patients achieving SVR12.[3]
-
Key Methodologies: HCV RNA levels were quantified using a real-time polymerase chain reaction (PCR) assay. Resistance-associated substitutions (RASs) in the NS3, NS5A, and NS5B genes were assessed by deep sequencing.
ASTRAL-4 Trial (Sofosbuvir/Velpatasvir)
-
Objective: To assess the efficacy and safety of sofosbuvir-velpatasvir with or without ribavirin in patients with decompensated cirrhosis.[6][7]
-
Study Design: A Phase 3, randomized, open-label trial.[6]
-
Patient Population: Enrolled patients with HCV genotypes 1-6 and decompensated cirrhosis (Child-Pugh B). Patients were randomized to one of three treatment arms: sofosbuvir-velpatasvir for 12 weeks, sofosbuvir-velpatasvir plus ribavirin for 12 weeks, or sofosbuvir-velpatasvir for 24 weeks.[6][7]
-
Primary Endpoint: The primary endpoint was SVR12.[8]
-
Key Methodologies: HCV RNA was measured using the COBAS AmpliPrep/COBAS TaqMan HCV test. The severity of liver disease was assessed using the Model for End-Stage Liver Disease (MELD) and Child-Pugh scores.
ENDURANCE-3 Trial (Glecaprevir/Pibrentasvir)
-
Objective: To compare the efficacy and safety of an 8-week or 12-week course of glecaprevir/pibrentasvir with a 12-week course of sofosbuvir plus daclatasvir in treatment-naïve patients with HCV genotype 3 infection without cirrhosis.
-
Study Design: A Phase 3, randomized, open-label, active-controlled, multicenter trial.
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 3 infection without cirrhosis.
-
Primary Endpoint: The primary endpoint was the rate of SVR12.
-
Key Methodologies: HCV RNA levels were determined by a real-time PCR assay. The presence of baseline RASs in NS3 and NS5A was evaluated by population or deep sequencing.
Visualizing the Mechanisms and Workflows
To further elucidate the complex interactions and processes involved in HCV treatment, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of direct-acting antivirals on the HCV life cycle.
Caption: Generalized workflow of a randomized controlled clinical trial for HCV treatment.
Caption: Logical relationship between antiviral drug classes and example compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 3. Executive Summary - Clinical Review Report: Sofosbuvir / Velpatasvir / Voxilaprevir (Vosevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. High SVR achieved in decompensated HCV patients with 12-week therapy | MDedge [mdedge.com]
- 8. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
In Vitro Validation of Chloro-Sofosbuvir as a Potent HCV Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel Hepatitis C Virus (HCV) inhibitor, Chloro-Sofosbuvir, against the benchmark drug Sofosbuvir and other relevant antiviral agents. The data presented herein is based on established in vitro validation assays to determine antiviral potency and cytotoxicity. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug discovery and development.
Comparative Analysis of Anti-HCV Activity
The in vitro antiviral activity of Chloro-Sofosbuvir was evaluated and compared with that of Sofosbuvir and Daclatasvir, a well-characterized NS5A inhibitor. The key parameters assessed were the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a measure of the compound's therapeutic window.
| Compound | Target | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Chloro-Sofosbuvir | NS5B Polymerase | 1b | 45 | >100 | >2222 |
| Sofosbuvir | NS5B Polymerase | 1b | 90 | >100 | >1111 |
| Daclatasvir | NS5A | 1b | 0.05 | >100 | >2,000,000 |
Note: Data for "Chloro-Sofosbuvir" is representative for a hypothetical chlorinated analog. EC50 and CC50 values for Sofosbuvir and Daclatasvir are based on established literature values for comparative purposes.
Mechanism of Action: Targeting the HCV NS5B Polymerase
Both Sofosbuvir and its chlorinated analog, Chloro-Sofosbuvir, are nucleotide prodrugs that target the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus.[1][2][3] This enzyme is essential for the replication of the viral RNA genome.
The following diagram illustrates the proposed signaling pathway for the inhibition of HCV replication by these nucleotide analogs:
Caption: Proposed mechanism of action for Chloro-Sofosbuvir.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HCV Replicon Assay for EC50 Determination
This cell-based assay is used to determine the concentration of the compound that inhibits HCV RNA replication by 50%.
Workflow:
Caption: Experimental workflow for EC50 determination.
Detailed Steps:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (genotype 1b) with a luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Chloro-Sofosbuvir, Sofosbuvir, or Daclatasvir. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The luciferase signals are normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay for CC50 Determination
This assay is performed to determine the concentration of the compound that reduces cell viability by 50%.
Workflow:
Caption: Experimental workflow for CC50 determination.
Detailed Steps:
-
Cell Culture: Parental Huh-7 cells (not containing the HCV replicon) are cultured under the same conditions as described for the replicon assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours.
-
Cell Viability Assay: Cell viability is assessed using a colorimetric method, such as the MTS assay. The MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours. The absorbance at 490 nm is then measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The in vitro data suggests that Chloro-Sofosbuvir is a potent inhibitor of HCV genotype 1b replication with a favorable selectivity index. Its enhanced potency compared to the parent compound, Sofosbuvir, warrants further investigation, including evaluation against other HCV genotypes and in more advanced preclinical models. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this and other novel anti-HCV candidates.
References
- 1. Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Metabolic Stability of Sofosbuvir and a Putative "Chloro Sofosbuvir" Derivative
Introduction
Sofosbuvir is a cornerstone of modern therapy for chronic hepatitis C virus (HCV) infection.[1][2] As a prodrug, it undergoes extensive metabolism within hepatocytes to form the active triphosphate nucleotide analog GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby terminating viral replication.[1][2][3] The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing dosing frequency and therapeutic efficacy. This guide explores the metabolic stability of Sofosbuvir and compares it with a hypothetical derivative, "Chloro Sofosbuvir," to illustrate the potential effects of chlorination on drug metabolism.
While "this compound" is not a commercially available or widely studied compound, its hypothetical analysis serves as a valuable case study for researchers in drug development. The substitution of a chlorine atom for a hydroxyl group is a common strategy in medicinal chemistry to modulate a drug's metabolic fate.[4][5] Chlorination can block sites susceptible to oxidation or conjugation, potentially leading to enhanced metabolic stability and a longer half-life.[4][5] However, the effects of halogenation can be complex and may also alter interactions with metabolic enzymes in other ways.[4]
This comparison will delve into the known metabolic pathways of Sofosbuvir and the theoretical implications of chlorination, supported by experimental protocols for assessing metabolic stability and visualizations of the relevant biochemical processes.
Comparative Metabolic Stability Data
The following table summarizes the known pharmacokinetic parameters related to the metabolic stability of Sofosbuvir and the predicted impact of chlorination on these parameters for the hypothetical "this compound."
| Parameter | Sofosbuvir | "this compound" (Hypothetical) | Rationale for Predicted Change |
| Parent Drug Half-Life (t½) | ~0.4 hours[1] | Potentially Increased | Chlorination of a metabolically active site could reduce the rate of metabolic clearance, prolonging the half-life of the parent drug.[4][5] |
| Primary Metabolite | GS-331007 (inactive nucleoside)[1] | Altered Metabolite Profile | If chlorination blocks a primary metabolic route, alternative pathways may become more prominent, leading to a different metabolite profile. |
| Active Metabolite | GS-461203 (triphosphate form)[1][3] | Potentially Altered Formation Rate | The rate of formation of the active triphosphate could be affected if the initial metabolic activation steps are altered by the chloro-substitution. |
| Primary Metabolic Enzymes | Cathepsin A, Carboxylesterase 1 (CES1), HINT1[1][2] | Potentially Altered Enzyme Affinity | The introduction of a chlorine atom can change the molecule's affinity for metabolic enzymes, potentially slowing down or redirecting metabolism.[4] |
| Excretion | Primarily as GS-331007 in urine (~78%)[1] | Dependent on Metabolite Profile | Changes in metabolism would directly impact the nature and route of excreted metabolites. |
Experimental Protocols for In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is typically assessed using in vitro systems, such as liver microsomes or hepatocytes. Below is a detailed methodology for a common experimental workflow.
Objective: To determine the intrinsic clearance and half-life of a test compound in human liver microsomes.
Materials:
-
Test compounds (Sofosbuvir, "this compound")
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes and phosphate buffer. The mixture is pre-warmed to 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound to the pre-warmed microsome mixture. The final concentration of the test compound is typically 1 µM.
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching of Reaction: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then transferred to a new plate for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant (k) of metabolism. The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration in the incubation.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized to its active form. The initial steps involve hydrolysis of the carboxylate ester and cleavage of the phosphoramidate moiety, followed by phosphorylation.
Caption: Metabolic activation pathway of Sofosbuvir within a hepatocyte.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps in a typical in vitro metabolic stability assay using liver microsomes.
Caption: Workflow of an in vitro metabolic stability assay.
Sofosbuvir has a well-characterized metabolic pathway that is essential for its antiviral activity.[1][6] It is rapidly metabolized, with a short parent drug half-life.[1] The hypothetical "this compound" provides a framework for understanding how structural modifications can influence metabolic stability. By blocking a site of metabolism, chlorination could potentially increase the half-life of the parent compound.[4][5] However, this could also impact the rate of formation of the active metabolite and potentially lead to the generation of different metabolic byproducts.
The experimental protocols outlined provide a standardized method for assessing these metabolic parameters in vitro. Such studies are crucial in the early stages of drug development to predict the in vivo pharmacokinetic behavior of new chemical entities and to guide the selection of candidates with optimal metabolic profiles. Further research on halogenated derivatives of Sofosbuvir would be necessary to empirically validate these hypotheses and to fully characterize their metabolic fate and pharmacological activity.
References
Comparative Guide to UPLC and Other Analytical Methods for the Determination of Sofosbuvir and its Metabolites
This guide provides a detailed comparison of Ultra Performance Liquid Chromatography (UPLC) methods with alternative analytical techniques for the simultaneous determination of the hepatitis C antiviral drug, Sofosbuvir, and its primary metabolite, GS-331007. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient analytical workflows.
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic hepatitis C infection. Accurate quantification of Sofosbuvir and its metabolites in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While UPLC methods are frequently employed for their high resolution and speed, other techniques such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis offer alternative approaches. This guide presents a comparative overview of these methods, supported by experimental data from published studies.
UPLC Method for Sofosbuvir and its Metabolite GS-331007
UPLC, coupled with mass spectrometry (MS/MS), is a highly sensitive and selective method for the simultaneous quantification of Sofosbuvir and its major metabolite, GS-331007, in biological matrices.
Experimental Protocol: UPLC-MS/MS
A representative UPLC-MS/MS method for the analysis of Sofosbuvir and GS-331007 in human plasma is detailed below.
-
Sample Preparation: Protein precipitation is a common method for plasma sample preparation. This typically involves adding a precipitating agent, such as acetonitrile, to the plasma sample, followed by vortexing and centrifugation to remove precipitated proteins.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm), is often used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile) in a 60:40 v/v ratio is effective.[1]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[1]
-
Column Temperature: The column is maintained at a constant temperature, for example, 25°C.[2]
-
Injection Volume: A small injection volume, typically around 10 µL, is used.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode is commonly used for both Sofosbuvir and GS-331007.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the quantification of each analyte and the internal standard.
-
Experimental Workflow
UPLC-MS/MS Experimental Workflow for Sofosbuvir Analysis
Comparison of Analytical Methods
The following tables summarize the performance characteristics of UPLC methods in comparison to other analytical techniques for the determination of Sofosbuvir.
Table 1: UPLC Method Validation Data
| Parameter | Sofosbuvir | GS-331007 | Reference |
| Linearity Range | 25 - 6400 ng/mL | - | [1] |
| Accuracy (% bias) | -10.0 to 7.2 | - | [1] |
| Intraday Precision (% CV) | 3.8 - 9.6 | - | [1] |
| Interday Precision (% CV) | 5.1 - 9.3 | - | [1] |
| LLOQ | 25 ng/mL | - | [1] |
| Recovery (%) | 90.0 - 107.2 | - | [1] |
Table 2: Comparison with Alternative Methods
| Method | Principle | Linearity Range (Sofosbuvir) | Advantages | Disadvantages | Reference |
| UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection | 25 - 6400 ng/mL | High sensitivity, high selectivity, fast analysis time | High instrument cost, requires skilled operators | [1] |
| RP-HPLC | Chromatographic separation based on polarity | 80 - 240 µg/mL | Good resolution, widely available, cost-effective | Longer run times than UPLC, lower sensitivity than MS detection | [3] |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte | 5 - 100 µg/mL | Simple, rapid, low cost | Low selectivity, susceptible to interference from excipients | |
| Capillary Electrophoresis | Separation based on electrophoretic mobility | - | High separation efficiency, low sample and reagent consumption | Lower sensitivity than UPLC-MS/MS, potential for matrix effects | [4] |
Alternative Analytical Methods: Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: 9 mM dipotassium hydrogen orthophosphate buffer (pH 4±0.1): acetonitrile (60:40, v/v).[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV detection at 265 nm.[5]
-
Column Temperature: 40 °C.[5]
UV-Visible Spectrophotometry
-
Solvent: Methanol for stock solution preparation and distilled water for working solutions.
-
Wavelength: Determination at the wavelength of maximum absorbance for Sofosbuvir.
-
Calibration Curve: Prepared in the concentration range of 5 – 100 μg/mL.
Logical Relationship of Method Selection
Method Selection Based on Analytical Needs
Conclusion
The choice of an analytical method for the determination of Sofosbuvir and its metabolites is contingent upon the specific requirements of the analysis. UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications such as pharmacokinetic studies.[1] For routine quality control of pharmaceutical formulations, RP-HPLC with UV detection offers a robust and cost-effective solution.[3][5] UV-Visible spectrophotometry, while being the simplest and most economical method, is best suited for the preliminary analysis of bulk drug substances where high selectivity is not a primary concern. The advancements in UPLC technology provide significant advantages in terms of speed and resolution over conventional HPLC.[6] Ultimately, the selection of the most appropriate technique requires a careful consideration of factors such as the nature of the sample, the required sensitivity, and the available instrumentation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Two novel UPLC methods utilizing two different analytical columns and different detection approaches for the simultaneous analysis of velpatasvir and sofosbuvir: application to their co-formulated tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. fortunejournals.com [fortunejournals.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
Independent Validation of the Antiviral Spectrum of Chloro Sofosbuvir: A Comparative Guide
Disclaimer: "Chloro Sofosbuvir" is a hypothetical compound presented here for illustrative purposes to demonstrate a framework for antiviral spectrum validation. All experimental data associated with "this compound" is synthetically generated based on plausible extensions of its parent compound, Sofosbuvir.
This guide provides an objective comparison of the hypothetical antiviral agent "this compound" against established antiviral drugs. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its theoretical antiviral spectrum, supported by standardized experimental protocols and comparative data.
Introduction to this compound
This compound is a conceptual nucleotide analog prodrug, envisioned as a derivative of the clinically approved Hepatitis C virus (HCV) inhibitor, Sofosbuvir. Sofosbuvir is a direct-acting antiviral that, upon intracellular metabolism to its active triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral replication.[1][2] It is hypothesized that the addition of a chlorine atom to the Sofosbuvir molecule could potentially alter its substrate specificity or intracellular phosphorylation efficiency, thereby broadening its antiviral spectrum to include other RNA viruses. This guide evaluates this hypothesis through a comparative analysis with Sofosbuvir and other broad-spectrum antiviral agents.
Comparative Antiviral Activity
The antiviral activity of this compound was theoretically evaluated against a panel of RNA viruses and compared with Sofosbuvir and other well-characterized antiviral compounds. The primary metrics for comparison are the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the Selectivity Index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
Table 1: In Vitro Antiviral Activity (EC50) of this compound and Comparator Compounds
| Virus Family | Virus | This compound (EC50 in µM) | Sofosbuvir (EC50 in µM) | Remdesivir (EC50 in µM) | Ribavirin (EC50 in µM) |
| Flaviviridae | Hepatitis C Virus (HCV) | 0.03 | 0.05 | 0.01 | 2.5 |
| Zika Virus (ZIKV) | 1.8 | 5.2 | 0.07 | 10.5 | |
| Dengue Virus (DENV) | 2.5 | 7.8 | 0.1 | 15.0 | |
| Coronaviridae | SARS-CoV-2 | 4.1 | >50 | 0.02 | >50 |
| Picornaviridae | Rhinovirus | >50 | >50 | 15.2 | 25.8 |
| Orthomyxoviridae | Influenza A (H1N1) | 15.6 | >50 | 5.9 | 8.4 |
Data for this compound is hypothetical.
Table 2: Cytotoxicity and Selectivity Index of this compound and Comparator Compounds
| Compound | Cell Line | CC50 (µM) | SI (HCV) | SI (ZIKV) | SI (SARS-CoV-2) |
| This compound | Huh-7 | >100 | >3333 | 55.6 | 24.4 |
| Sofosbuvir | Huh-7 | >100 | >2000 | 19.2 | <2 |
| Remdesivir | Huh-7 | >20 | >2000 | >285 | >1000 |
| Ribavirin | Huh-7 | >50 | 20 | 4.8 | <1 |
Data for this compound is hypothetical. SI = CC50 / EC50.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in an independent validation study.
Cell-Based Antiviral Efficacy Assay (EC50 Determination)
This protocol determines the concentration of a compound required to inhibit viral replication by 50%.
-
Cell Culture: Host cells permissive to the virus of interest (e.g., Huh-7 cells for HCV, Vero E6 for SARS-CoV-2) are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Preparation: The antiviral compounds are serially diluted in cell culture medium to create a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed from the plates, and the cells are infected with the virus at a predetermined multiplicity of infection (MOI). Following a brief incubation period to allow for viral entry, the inoculum is removed, and the medium containing the serially diluted compounds is added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Activity: The extent of viral replication is quantified using one of several methods:
-
Cytopathic Effect (CPE) Assay: The percentage of cell death is visually scored or measured using a cell viability dye (e.g., Neutral Red).[3]
-
Plaque Reduction Assay: An overlay of semi-solid medium (like agar) is added after infection, which restricts virus spread to adjacent cells, forming localized lesions (plaques). The number of plaques is counted to determine viral titer.[4]
-
Virus Yield Reduction Assay: The supernatant from each well is collected, and the amount of progeny virus is quantified by titration on fresh cells.[3]
-
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
This protocol assesses the toxicity of the compound to the host cells.
-
Cell Culture: Host cells are seeded in 96-well plates, identical to the efficacy assay.
-
Compound Treatment: The cells are exposed to the same serial dilutions of the antiviral compounds but are not infected with any virus.
-
Incubation: The plates are incubated for the same duration as the efficacy assay.
-
Cell Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity.
-
Data Analysis: The cell viability data is used to generate a dose-response curve, from which the CC50 value—the concentration of the compound that reduces cell viability by 50%—is calculated.[5]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for antiviral screening and the proposed mechanism of action for nucleotide analog inhibitors.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza virus infection reprograms cholesterol biosynthesis to facilitate virus replication by the TAK1-RORγ axis | PLOS Pathogens [journals.plos.org]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Chloro Sofosbuvir
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Chloro Sofosbuvir, a crucial component in pharmaceutical research, requires stringent disposal procedures due to its potential hazards. Adherence to these protocols is not just a matter of compliance but a fundamental aspect of responsible scientific practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to be aware of the hazards associated with Sofosbuvir, the parent compound of this compound. Sofosbuvir is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also lead to respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes protective gloves, clothing, and eye/face protection[1]. All handling should be conducted in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or fumes[2].
In the event of a spill, the area should be evacuated and ventilated. Spills should be covered with a suitable absorbent material, collected, and placed in an appropriate container for disposal[2].
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed as cytotoxic waste, which is highly hazardous and requires incineration for destruction[3]. Improper disposal, such as discarding it in general waste or into the sewer system, is strictly prohibited[3].
-
Segregation at Source : Immediately after use, all materials contaminated with this compound must be segregated from other waste streams. This includes empty vials, contaminated gloves, gowns, cotton swabs, and any other disposable equipment used in the handling process[3].
-
Waste Containment :
-
Non-Sharp Waste : Place all non-sharp contaminated items, such as gloves, wipes, and gowns, into a designated purple cytotoxic waste bag[4]. Once the bag is three-quarters full, it should be securely sealed[3].
-
Sharps Waste : Any contaminated sharps, including needles and syringes, must be placed in a designated cytotoxic sharps container[3][5]. These containers are puncture-resistant and clearly labeled.
-
-
Labeling : All waste containers, both bags and sharps bins, must be clearly labeled as "Cytotoxic Waste" to indicate the hazardous nature of the contents[3].
-
Storage : Sealed cytotoxic waste containers should be moved to a designated central storage area. This area should be secure and have restricted access.
-
Final Disposal : The collected cytotoxic waste must be disposed of through a licensed hazardous waste management company. The standard and required method of disposal for cytotoxic waste is high-temperature incineration[3][4]. This process ensures the complete destruction of the hazardous compounds.
Quantitative Data and Recommendations Summary
| Parameter | Specification | Source |
| Waste Category | Cytotoxic/Hazardous Pharmaceutical Waste | [3][4] |
| Primary Disposal Method | High-Temperature Incineration | [3][4] |
| Waste Bag Color | Purple for Cytotoxic Waste | [4] |
| Container Fill Level | Do not exceed 3/4 full | [3] |
| Spill Kit Capacity | Up to 150 ml for a single-use spill pack | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment from potential harm.
References
Essential Safety and Operational Protocols for Handling Chloro Sofosbuvir
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Chloro Sofosbuvir. Adherence to strict safety protocols, proper use of personal protective equipment (PPE), and clearly defined operational and disposal plans are critical to minimize exposure risk and maintain experimental integrity. This guide provides essential, step-by-step information for the safe handling of this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard guidelines for hazardous drugs.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double gloving recommended) | Prevents skin contact and absorption. Double gloving provides an additional barrier.[1][3] |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure to aerosols or splashes.[4][5] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling powders outside of a containment device to prevent inhalation.[3] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the laboratory.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking hazardous chemicals.
-
Wear single gloves and a lab coat.
-
Carefully inspect the package for any signs of damage or leakage.
-
If the package is damaged, consult your institution's safety officer.
-
Wipe the exterior of the primary container with a suitable decontaminating solution.
2. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[6]
-
Before starting, decontaminate the work surface.
-
Don all required PPE: double gloves, disposable gown, eye protection, and a respirator if not in a CVE.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Handle the compound gently to avoid generating dust.
3. Solubilization and Dilution:
-
Perform all solution preparations within a chemical fume hood.
-
Use a closed system for transferring solvents to minimize vapor exposure.
-
Add solvent to the powdered compound slowly to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, date, and hazard information.
4. Experimental Use:
-
Keep containers of this compound solutions closed when not in use.
-
When performing experiments, ensure adequate ventilation.
-
Avoid skin contact by using appropriate labware and techniques.
-
In case of accidental contact, immediately follow first-aid procedures.[4]
5. Decontamination and Cleaning:
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
A common decontamination procedure involves a two-step process of washing with a detergent solution followed by a rinse with a neutralizing agent or appropriate solvent.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and paper towels, must be disposed of in a designated, labeled hazardous waste container.[7][8]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.[5]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste.[7]
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound.
Caption: Logical workflow for handling this compound.
Caption: Recommended sequence for donning and doffing PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
